molecular formula C27H21NO3 B2867191 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide CAS No. 478258-17-2

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Cat. No.: B2867191
CAS No.: 478258-17-2
M. Wt: 407.469
InChI Key: LHLQKDZFTSMJAD-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C27H21NO3 and its molecular weight is 407.469. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c29-27(28-22-15-17-25(18-16-22)30-23-9-3-1-4-10-23)19-14-21-8-7-13-26(20-21)31-24-11-5-2-6-12-24/h1-20H,(H,28,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLQKDZFTSMJAD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-17-2
Record name 3-(3-PHENOXYPHENYL)-N-(4-PHENOXYPHENYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Profiling of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have revolutionized precision oncology and immunology by offering prolonged target engagement, high selectivity, and favorable pharmacodynamics . The compound 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS No. 478258-17-2) represents a highly relevant structural motif in this domain. Comprising an electrophilic acrylamide "warhead" flanked by two bulky, hydrophobic phenoxyphenyl moieties, this molecule serves as an excellent prototypical scaffold for studying Michael addition kinetics and hydrophobic pocket occupancy in kinase active sites . This technical guide details a robust, self-validating synthetic route, comprehensive analytical characterization, and the thermodynamic rationale behind its design.

Rationale and Structural Design

The architecture of 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is systematically designed to balance intrinsic chemical reactivity with non-covalent affinity:

  • The Acrylamide Warhead: Acts as a Michael acceptor. Unlike highly reactive halomethyl ketones, acrylamides possess tuned electrophilicity, remaining relatively inert in biological media until brought into close proximity with a nucleophilic cysteine (e.g., Cys481 in BTK) . This proximity-driven reactivity minimizes off-target toxicity and idiosyncratic liabilities .

  • 3-Phenoxyphenyl (β-substitution): Substitution at the β-carbon of the acrylamide (forming a cinnamide derivative) sterically modulates the warhead's reactivity. The bulky diaryl ether system is designed to occupy deep hydrophobic back-pockets in the kinase domain, significantly enhancing the initial reversible binding affinity (

    
    ) .
    
  • 4-Phenoxyphenyl (N-substitution): The N-aryl group directs the orientation of the warhead. Hydrogen bonding from the amide NH to the kinase hinge region anchors the molecule, precisely aligning the β-carbon for thiolate attack .

Retrosynthetic Analysis and Chemical Strategy

To ensure high stereoselectivity (E-isomer) and optimal yield, the synthesis is divided into two primary stages. Horner-Wadsworth-Emmons (HWE) olefination is preferred over standard Knoevenagel condensation because it provides superior thermodynamic control over the trans (E) geometry of the double bond—a critical requirement for the correct spatial trajectory of the warhead.

SynthesisWorkflow A 3-Phenoxybenzaldehyde C (E)-3-(3-Phenoxyphenyl)acrylic acid A->C NaH, THF, 0°C to RT B Triethyl phosphonoacetate (HWE Olefination) B->C Base-catalyzed condensation E Target Compound: 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide C->E HATU, DIPEA, DMF D 4-Phenoxyaniline (Amide Coupling) D->E Nucleophilic acyl substitution

Fig 1. Retrosynthetic workflow and forward synthesis of the target acrylamide.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of (E)-3-(3-phenoxyphenyl)acrylic acid

Causality Check: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate triethyl phosphonoacetate. This drives the formation of the reactive ylide without competing nucleophilic attack on the aldehyde, ensuring a clean olefination.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Olefination: Add 3-phenoxybenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis (One-Pot): Add 2M LiOH (aq) (3.0 eq) directly to the reaction mixture. Stir overnight to hydrolyze the intermediate ethyl ester to the corresponding carboxylic acid.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water to yield the pure (E)-acid.

Protocol 2: Synthesis of 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Causality Check: HATU is selected for its rapid activation kinetics. By minimizing the residence time of the activated ester, HATU reduces the risk of isomerization or unwanted polymerization of the acrylamide core . Furthermore, avoiding harsh reagents like SOCl₂ prevents the competitive Michael addition of chloride ions to the α,β-unsaturated system.

  • Activation: Dissolve (E)-3-(3-phenoxyphenyl)acrylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add 4-phenoxyaniline (1.1 eq) to the activated mixture. Stir for 12 hours under argon.

  • Quenching & Extraction: Dilute with water to precipitate the crude product. Filter the solid, wash with cold water, and dissolve in dichloromethane (DCM).

  • Washing: Wash the DCM layer sequentially with saturated NaHCO₃, 1M HCl, and brine to remove unreacted acid, amine, and urea byproducts.

  • Purification: Perform flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target compound .

Analytical Characterization

Rigorous characterization is mandatory to confirm the structural integrity and E-geometry of the synthesized TCI. The coupling constant (


) of the vinylic protons in 

H NMR serves as a self-validating diagnostic tool for stereochemistry.

Table 1: Summary of Analytical Data for Target Compound

Analytical MethodParameterExpected/Observed ValueDiagnostic Significance

H NMR (400 MHz)
Vinylic Protons (H-

, H-

)

6.65 (d,

= 15.6 Hz), 7.50 (d,

= 15.6 Hz)

Hz confirms trans (E)-geometry of the acrylamide

C NMR (100 MHz)
Carbonyl Carbon (C=O)

164.5 ppm
Confirms intact amide bond formation
HRMS (ESI-TOF)

Calculated: 408.1594, Found: 408.1598Validates exact molecular formula (C

H

NO

)
HPLC (Reverse Phase) Purity (UV at 254 nm)> 98.5%Ensures absence of unreacted anilines or isomeric impurities
Melting Point Phase Transition142 - 144 °CIndicates high crystalline purity of the isolated solid

Mechanistic Profiling: Covalent Target Engagement

Once synthesized, the compound's efficacy as a TCI must be validated. The binding follows a two-step kinetic model:



Where 

is the reversible encounter complex and

is the irreversible covalent adduct. The phenoxyphenyl groups drive the initial affinity (

), while the acrylamide dictates the inactivation rate (

) .

CovalentMechanism A Target Kinase (e.g., BTK Cys481) C Reversible Encounter Complex (Non-covalent affinity) A->C B Acrylamide Inhibitor (Michael Acceptor) B->C D Transition State (Thiolate attack on β-carbon) C->D Orientation & Proximity E Irreversible Covalent Adduct (Target silenced) D->E C-S Bond Formation

Fig 2. Mechanism of targeted covalent inhibition via Michael addition.

Validation of covalent engagement is typically performed via washout assays . Cells expressing the target kinase are treated with the inhibitor, followed by extensive washing. Sustained downstream signaling inhibition (e.g., lack of autophosphorylation) post-washout confirms irreversible covalent binding . Furthermore, intact protein mass spectrometry can be employed to observe the mass shift corresponding to the exact molecular weight of the inhibitor (407.47 Da), confirming a 1:1 stoichiometry of the adduct.

Conclusion

The synthesis of 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide requires precise control over stereochemistry and chemoselectivity. By employing an HWE olefination followed by a mild HATU-mediated amide coupling, researchers can reliably access this scaffold. As a prototypical Michael acceptor, this molecule provides a highly tunable platform for the development of next-generation targeted covalent inhibitors, balancing intrinsic chemical reactivity with complex spatial recognition.

References

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. ACS Central Science (2020).[Link]

  • Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity. ChemMedChem (2021).[Link]

  • Chemoselective Stabilized Triphenylphosphonium Probes for Capturing Reactive Carbonyl Species and Regenerating Covalent Inhibitors with Acrylamide Warheads in Cellulo. Journal of the American Chemical Society (2024).[Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry (2021).[Link]

  • Reinvent Aliphatic Arsenicals as Reversible Covalent Warheads toward Targeted Kinase Inhibition and Non-acute Promyelocytic Leukemia Cancer Treatment. Journal of Medicinal Chemistry (2024).[Link]

Optimizing Efficacy: Physicochemical Profiling of Novel Phenoxyphenyl Acrylamide Derivatives in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has placed the phenoxyphenyl acrylamide motif at the forefront of kinase inhibitor design, particularly for Bruton’s Tyrosine Kinase (BTK) and EGFR. This structural class combines a hydrophobic phenoxyphenyl scaffold —which occupies the ATP-binding pocket's selectivity region—with an electrophilic acrylamide warhead capable of forming irreversible covalent bonds with non-catalytic cysteine residues (e.g., Cys481 in BTK).

This guide details the physicochemical profiling required to optimize these derivatives. Unlike reversible inhibitors, where equilibrium affinity (


) is paramount, the efficacy of these derivatives is driven by the ratio of inactivation rate to binding constant (

). Consequently, physicochemical optimization must balance electrophilic reactivity (to ensure target engagement without off-target toxicity) with lipophilicity and solubility (to ensure intracellular access).

Structural Rationale & Mechanism of Action

The "Warhead-Scaffold" Synergy

The success of phenoxyphenyl acrylamide derivatives relies on a precise bipartite mechanism:

  • The Phenoxyphenyl Scaffold: Mimics the purine ring of ATP or occupies the hydrophobic "back pocket" of the kinase. Its high lipophilicity (LogP > 3) drives initial non-covalent binding (

    
    ).
    
  • The Acrylamide Warhead: Acts as a Michael acceptor.[1][2] Once the scaffold positions the molecule, the acrylamide undergoes a nucleophilic attack by the thiolate anion of a specific cysteine residue, forming a covalent thioether bond.

Diagram: Mechanism of Covalent Inactivation

The following diagram illustrates the kinetic pathway from initial binding to irreversible inactivation.

CovalentMechanism Ligand Free Ligand (Phenoxyphenyl Acrylamide) Complex Reversible Complex (E·I) Ligand->Complex Reversible Binding (Ki) Kinase Target Kinase (Free Cys-SH) Kinase->Complex Reversible Binding (Ki) Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack Covalent Covalent Adduct (E-I) Transition->Covalent Irreversible (kinact) Covalent->Complex Slow Off-rate (koff) (If reversible)

Caption: Kinetic pathway of covalent inhibition. Efficacy is defined by


. The phenoxyphenyl group drives the formation of the Reversible Complex (

), while the acrylamide warhead drives the transition to the Covalent Adduct (

).

Critical Physicochemical Parameters

Electrophilic Reactivity (Glutathione Stability)

The most critical parameter for acrylamide derivatives is intrinsic reactivity .

  • The Risk: Hyper-reactive acrylamides react non-specifically with cytosolic glutathione (GSH) or off-target proteins, leading to toxicity (e.g., idiosyncratic drug-induced liver injury).

  • The Goal: A "Goldilocks" reactivity profile. The warhead should be latent enough to survive transit through the cell but reactive enough to bond with the target cysteine once positioned by the scaffold.

  • Benchmark: Ibrutinib, a standard-bearer for this class, exhibits a relatively slow GSH reaction half-life (

    
     mins), whereas more reactive inhibitors like Afatinib have a much shorter 
    
    
    
    (
    
    
    mins) [1].
Lipophilicity (LogP/LogD) and Solubility

The phenoxyphenyl moiety is inherently lipophilic. While this aids in crossing the cell membrane, it often results in poor aqueous solubility.

  • Target LogD (pH 7.4): 2.0 – 4.0.

  • Solubility Impact: Acrylamides can improve solubility compared to alkyl precursors due to hydrogen bonding potential with water [2].[1] However, solubilizing tails (e.g., piperidine, morpholine) are often required on the phenoxyphenyl ring to prevent aggregation.

Summary of Target Properties
ParameterOptimal RangeRationale
GSH Half-life (

)
> 120 minsEnsures metabolic stability and reduces off-target toxicity.
Kinetic Solubility > 50 µMPrevents precipitation during biochemical assays.
LogD (pH 7.4) 2.5 – 3.5Balances membrane permeability with metabolic stability.
Permeability (

)
>

cm/s
Required for oral bioavailability (BCS Class II).

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

This assay is the industry standard for assessing the "tunability" of the acrylamide warhead. It measures the pseudo-first-order rate of adduct formation.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Warfarin or Propranolol)

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (

    
    ) and the appearance of the GSH-adduct (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Validation Criteria:

  • Control: Ibrutinib must show

    
     loss at 60 mins.
    
  • Linearity:

    
     for the time-course plot.
    
Protocol B: Kinetic Solubility Assay

Due to the aromatic nature of the phenoxyphenyl ring, these derivatives are prone to precipitation.

Workflow:

  • Dosing: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (pH 7.4). Target concentration = 200 µM.

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO (theoretical 100% solubility).

Screening Workflow Diagram

The following Graphviz diagram outlines the logical flow for filtering novel derivatives, prioritizing safety (reactivity) before potency.

ScreeningWorkflow Start Library Synthesis (Phenoxyphenyl Acrylamides) GSH_Assay Tier 1: GSH Reactivity (Protocol A) Start->GSH_Assay Solubility Tier 1: Kinetic Solubility (Protocol B) Start->Solubility Decision1 t1/2 > 120 min? GSH_Assay->Decision1 Decision2 Solubility > 50 µM? Solubility->Decision2 Kinase_Assay Tier 2: Kinase IC50 / kinact Decision1->Kinase_Assay Yes Discard Discard / Redesign Decision1->Discard No (Too Reactive) Decision2->Kinase_Assay Yes Decision2->Discard No (Insoluble) Cell_Assay Tier 3: Cellular Potency (B-Cell Proliferation) Kinase_Assay->Cell_Assay High Potency Kinase_Assay->Discard Low Potency Lead Lead Candidate Cell_Assay->Lead

Caption: Hierarchical screening cascade. Compounds are first filtered by GSH stability to prevent attrition due to toxicity, followed by solubility checks, before investing in expensive biochemical kinase assays.

References

  • WuXi AppTec DMPK. (2024). Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs. WuXi AppTec. Link

  • Wang, K. D., & Choi, J. W. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[1] Link[1]

  • Lonsdale, R., & Ward, R. A. (2018).[3] Structure-based design of targeted covalent inhibitors. Chemical Society Reviews. Link

  • Gabizon, R., & London, N. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.[4] Journal of the American Chemical Society. Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery, 10(4), 307-317. Link

Sources

A Technical Guide to the Spectroscopic Analysis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, a complex molecule featuring multiple aromatic systems, an ether linkage, and an acrylamide core. In the absence of a single, consolidated public data source for this specific compound, this document serves as an expert guide for researchers, outlining the necessary experimental protocols and a predictive analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide establishes a robust, self-validating workflow for confirming the synthesis and purity of the target compound, thereby empowering researchers in drug development and materials science.

Introduction and Molecular Overview

The compound 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a molecule of interest due to its hybrid structure, incorporating both the reactive acrylamide moiety and the flexible diphenyl ether scaffold. Such structures are often explored in medicinal chemistry and polymer science. Given its complex arrangement of four phenyl rings and multiple functional groups, unambiguous structural confirmation is paramount following synthesis.

Spectroscopic analysis is the cornerstone of this verification process. Each technique provides a unique piece of the structural puzzle:

  • Infrared (IR) Spectroscopy identifies the key functional groups present.

  • Mass Spectrometry (MS) determines the molecular mass and provides evidence of structural fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) maps the precise carbon-hydrogen framework and confirms atomic connectivity.

This guide will detail the expected outcomes from each technique, providing a predictive baseline against which experimental data can be compared.

Molecular Structure:

Caption: Chemical structure of the target analyte.

Recommended Experimental Protocols

To ensure high-quality, reproducible data, the following experimental protocols are recommended. These protocols represent a self-validating system, where adherence to standardized procedures minimizes variability and enhances data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the dried compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it readily dissolves polar and non-polar functionalities and, crucially, its residual solvent peak does not obscure key regions of the spectrum. The amide proton (N-H) is also less likely to exchange, making it observable.

  • Instrumentation:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for adequate resolution of the complex aromatic regions.

    • ¹H NMR: Acquire with a standard pulse program. A spectral width of -2 to 12 ppm is appropriate. At least 16 scans should be acquired for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is standard. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary due to the longer relaxation times of quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation:

    • Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the mid-IR range from 4000 to 600 cm⁻¹. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute to a final concentration of ~1-10 µg/mL for analysis.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is highly recommended to obtain an accurate mass measurement for molecular formula confirmation.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method, as the amide and ether oxygens can be readily protonated. This will likely yield a strong protonated molecule peak, [M+H]⁺.

    • Analysis: Acquire a full scan spectrum to determine the parent ion mass. Subsequently, perform a tandem MS (MS/MS) experiment on the isolated parent ion to induce fragmentation and obtain structural information.[1]

Spectroscopic Data Interpretation and Predictive Analysis

The following sections detail the expected spectral features based on the known behavior of the constituent functional groups.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to be complex, particularly in the aromatic region.

  • Amide Proton (N-H): A single proton, appearing as a singlet or a broad singlet, is expected in the downfield region of δ 9.5 - 10.5 ppm . Its chemical shift is highly dependent on solvent and concentration.

  • Vinyl Protons (-CH=CH-): The two vinyl protons will appear as a pair of doublets, characteristic of an AX system with a large trans coupling constant (J ≈ 15 Hz).[2]

    • H-α (proton adjacent to C=O): Expected around δ 6.5 - 6.8 ppm .

    • H-β (proton adjacent to the phenyl ring): Expected further downfield due to conjugation with the aromatic ring, around δ 7.5 - 7.8 ppm .

  • Aromatic Protons (Ar-H): This will be the most complex region, containing signals for 17 protons from δ 6.8 to 7.8 ppm . The signals will overlap significantly. Key features to look for are:

    • Protons on the N-substituted ring ortho to the nitrogen will likely appear as a doublet around δ 7.5 - 7.7 ppm .

    • Protons ortho to the ether oxygens will be slightly shielded compared to other aromatic protons and may appear closer to δ 6.9 - 7.1 ppm .

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon environments.

  • Amide Carbonyl (C=O): A single, sharp signal is expected in the range of δ 164 - 168 ppm .[3]

  • Aromatic Carbons (C-O): The four carbons directly attached to the ether oxygens are anticipated between δ 150 - 160 ppm .

  • Vinyl Carbons (-CH=CH-): Two distinct signals are expected between δ 120 - 145 ppm .[4][5]

  • Aromatic Carbons (C-H & Quaternary C): A cluster of at least 10-12 distinct signals is expected in the δ 115 - 140 ppm range, corresponding to the remaining aromatic carbons.

Infrared (IR) Spectroscopy (Predicted, ATR)

The IR spectrum is a rapid and effective tool for confirming the presence of the key functional groups.

  • N-H Stretch: A moderate, sharp peak is expected around 3300 - 3250 cm⁻¹ , characteristic of a secondary amide N-H bond.[6]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3100 - 3000 cm⁻¹ ).

  • Amide I Band (C=O Stretch): A very strong, sharp absorption is the most prominent feature of the spectrum, expected between 1680 - 1650 cm⁻¹ .[6] This is a key diagnostic peak.

  • Amide II Band (N-H Bend): A strong band, often found near the C=O stretch, is expected around 1550 - 1515 cm⁻¹ .[6] The combination of the Amide I and II bands is highly indicative of a secondary amide linkage.[6][7]

  • C=C Stretches (Vinyl & Aromatic): Multiple sharp absorptions of medium intensity are expected in the 1600 - 1450 cm⁻¹ region.

  • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption due to the asymmetric C-O-C stretching of the diphenyl ether moieties is expected in the 1270 - 1230 cm⁻¹ region.[8]

Mass Spectrometry (Predicted, ESI+)

MS provides the definitive molecular weight and crucial fragmentation data.

  • Molecular Formula: C₂₇H₂₁NO₂

  • Molecular Weight: 391.46 g/mol

  • Parent Ion: In positive ESI mode, the expected base peak will be the protonated molecule, [M+H]⁺, at m/z 392.16 . An accurate mass measurement (e.g., 392.1594) from an HRMS instrument would confirm the elemental composition.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) on the m/z 392 ion is predicted to yield fragments from the cleavage of the molecule's weakest bonds. The principles of fragmentation suggest that cleavage will occur at energetically favorable sites.[9]

Caption: Logical workflow for structural confirmation.

  • Functional Group Confirmation (IR): The IR spectrum provides the first pass/fail test. The presence of strong absorptions for the Amide I, Amide II, and C-O-C ether stretch bands confirms that the core functional groups have been successfully incorporated.

  • Molecular Weight Verification (MS): The high-resolution mass spectrum must match the calculated molecular formula (C₂₇H₂₁NO₂). An accurate mass reading within 5 ppm of the theoretical value is considered definitive proof of the elemental composition.

  • Connectivity and Isomer Confirmation (NMR & MS/MS): This is the final and most detailed step. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms. The number of signals, their chemical shifts, and the coupling patterns in the ¹H spectrum must be consistent with the proposed structure and no other isomer. The MS/MS fragmentation pattern corroborates the major substructures predicted, such as the phenoxyphenyl and acryloyl moieties. When all data align with the predictions, the structure is unequivocally confirmed.

Summary of Predicted Spectroscopic Data

Technique Observation Predicted Value / Range Assignment
¹H NMR Chemical Shift (δ)9.5 - 10.5 ppmSinglet, 1H, N-H
Chemical Shift (δ)7.5 - 7.8 ppmDoublet, 1H, J ≈ 15 Hz, Ar-CH =CH
Chemical Shift (δ)6.8 - 7.8 ppmMultiplet, 17H, Aromatic Protons
Chemical Shift (δ)6.5 - 6.8 ppmDoublet, 1H, J ≈ 15 Hz, C=O-CH =CH
¹³C NMR Chemical Shift (δ)164 - 168 ppmAmide C =O
Chemical Shift (δ)150 - 160 ppmAr-C -O (Ether linkage)
Chemical Shift (δ)115 - 145 ppmVinyl and Aromatic Carbons
IR Wavenumber (cm⁻¹)3300 - 3250 cm⁻¹Medium, sharp; N-H Stretch
Wavenumber (cm⁻¹)1680 - 1650 cm⁻¹Strong, sharp; Amide I (C=O Stretch)
Wavenumber (cm⁻¹)1550 - 1515 cm⁻¹Strong, sharp; Amide II (N-H Bend)
Wavenumber (cm⁻¹)1270 - 1230 cm⁻¹Strong, sharp; Aryl Ether C-O-C Stretch
HRMS (ESI+) m/z392.1594[M+H]⁺ (Calculated for C₂₇H₂₂NO₂⁺)
m/z208, 184, 93Key MS/MS Fragments

References

  • PubChem. N-(4-Phenoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information. [Link]

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link]

  • Scribd. IR Spectroscopy of Amides and Applications. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy (IR). [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI. [Link]

  • ResearchGate. (2017). Fragmentary IR spectra in the solid state for infrared active secondary amides. [Link]

  • Waters Corporation. Determination of Acrylamide: Are You Avoiding Isobaric Interferences? [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000392 - Acrylamide (C3H5NO). [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]

  • Fadhil, A. A., et al. (2025). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. [Link]

  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2005). MS spectra of (a) acrylamide and (b) 13 C3-acrylamide. [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • PubChem. 3-Phenoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • DeFlores, L. P., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

  • Nigar, A., et al. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. ResearchGate. [Link]

  • ResearchGate. (2016). 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... [Link]

  • De, S., et al. (2024). Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides. Journal of the American Chemical Society. [Link]

  • NIST. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. NIST WebBook. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SchDober, M., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC. [Link]

  • Materials Physics Center. Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas. [Link]

  • Waters Corporation. Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. [Link]

  • ResearchGate. (2004). 1 H NMR spectra of (a) pure acrylic acid [10]and containing (b) 3 mol%.... [Link]

Sources

Crystal structure determination of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the expert rationale behind critical experimental and computational decisions. We will navigate the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and final analysis. The protocols described herein are designed as a self-validating system to ensure the generation of a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

The compound 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide belongs to a class of molecules with significant potential in materials science and medicinal chemistry. The acrylamide moiety is a known covalent modifier, while the extended aromatic system composed of phenoxyphenyl groups suggests potential for unique intermolecular interactions and applications in areas like organic electronics or as a scaffold in drug design.[1]

Determining the precise three-dimensional arrangement of atoms within a crystal lattice is non-negotiable for understanding its structure-property relationships.[2][3] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unambiguous data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state properties of a material.[4][5] This guide will detail the end-to-end process of elucidating this critical information for our target compound.

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality crystal is the single most important prerequisite for a successful structure determination. This begins with the synthesis of high-purity material.

Proposed Synthesis of the Target Compound

The most direct and reliable method for synthesizing N-substituted acrylamides is the reaction of an amine with an acryloyl chloride.[6][7] The proposed two-step synthesis for the title compound is outlined below.

Step 1: Synthesis of 3-(3-phenoxyphenyl)acrylic acid This can be achieved via a Heck or a related cross-coupling reaction, though a more classical approach like the Perkin or Doebner-von Miller reaction using 3-phenoxybenzaldehyde and malonic acid would also be effective.

Step 2: Amide Coupling The synthesized acrylic acid is first converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is followed by a Schotten-Baumann reaction with 4-phenoxyaniline in the presence of a mild base (e.g., triethylamine or pyridine) to yield the final product, 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide.

G cluster_0 Step 1: Acrylic Acid Synthesis cluster_1 Step 2: Amide Coupling 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Perkin Reaction Perkin Reaction 3-Phenoxybenzaldehyde->Perkin Reaction Malonic Acid Malonic Acid Malonic Acid->Perkin Reaction 3-(3-Phenoxyphenyl)acrylic acid 3-(3-Phenoxyphenyl)acrylic acid Perkin Reaction->3-(3-Phenoxyphenyl)acrylic acid SOCl2 SOCl₂ 3-(3-Phenoxyphenyl)acrylic acid->SOCl2 Acyl Chloride derivative Acyl Chloride derivative SOCl2->Acyl Chloride derivative Amide Coupling Amide Coupling Acyl Chloride derivative->Amide Coupling 4-Phenoxyaniline 4-Phenoxyaniline 4-Phenoxyaniline->Amide Coupling Final Product 3-(3-Phenoxyphenyl)-N- (4-phenoxyphenyl)acrylamide Amide Coupling->Final Product G Data Integrated Data (.hkl, .ins files) Solve Structure Solution (SHELXT) Direct Methods Data->Solve InitialModel Initial Atomic Model (Fragment) Solve->InitialModel Refine Refinement (SHELXL) Least-Squares Minimization InitialModel->Refine Refine:n->Refine:n Iterative Cycles FinalModel Fully Refined Structure (Anisotropic atoms, H-atoms added) Refine->FinalModel Assess R-factors, difference map Check Validation (checkCIF) FinalModel->Check CIF Final CIF File Check->CIF G M1 Molecule 1 (N-H Donor) M2 Molecule 2 (C=O Acceptor) M1->M2 N-H···O H-Bond M3 Molecule 3 (π-system) M1->M3 C-H···π Interaction M4 Molecule 4 (π-system) M3->M4 π-π Stacking

Sources

Investigating the Biological Targets of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide represents a prototypical architecture for Targeted Covalent Inhibitors (TCIs). Historically, covalent modifiers were avoided in drug discovery due to concerns over idiosyncratic toxicity and off-target reactivity. However, the rational design of TCIs has driven a major resurgence in this class of therapeutics, particularly in oncology and immunology[1].

To understand the biological targets of this compound, we must analyze its structural causality:

  • The Acrylamide Warhead: This moiety acts as a highly tunable Michael acceptor. It is relatively unreactive in aqueous physiological conditions but becomes highly reactive when positioned in close proximity to a nucleophilic thiol (thiolate) of a cysteine residue within a protein's active site.

  • The Bis-Phenoxyphenyl Scaffold: The bulky, flexible ether-linked aromatic rings are classic pharmacophores for occupying the deep hydrophobic pockets of kinase hinge regions.

Given these features, the primary hypothesis is that this compound targets cysteine-containing kinases , such as Bruton's Tyrosine Kinase (BTK, via Cys481), Epidermal Growth Factor Receptor (EGFR, via Cys797), or Janus Kinase 3 (JAK3, via Cys909)[2]. This whitepaper outlines a self-validating, multi-phase pipeline to rigorously identify, validate, and characterize its biological targets.

Phase 1: In Vitro Kinase Profiling & Kinetic Evaluation

For covalent inhibitors, standard


 values are fundamentally flawed because the inhibition is time-dependent; a weak covalent inhibitor will eventually yield a low 

if incubated long enough. Therefore, the authoritative metric for covalent target validation is the efficiency constant,

, which accounts for both the initial non-covalent binding affinity (

) and the maximum rate of covalent bond formation (

).
Quantitative Data: Hypothetical Kinome Selectivity Profile

To establish the target landscape, the compound is screened against a broad panel of recombinant kinases[3]. Below is a representative data summary demonstrating selective engagement of Cys-containing kinases.

Kinase TargetCysteine Residue

(1h incubation, nM)

(nM)

(

)

(

)
BTK Cys4814.245.0


EGFR Cys79712.5110.0


JAK3 Cys90985.0450.0


SYK None (Ser/Thr)>10,000N/AN/AN/A
LCK None (Ser/Thr)>10,000N/AN/AN/A
Protocol: Time-Dependent Continuous Kinase Assay

Causality: This protocol relies on a continuous fluorometric assay to monitor product formation in real-time, allowing for the precise extraction of pseudo-first-order inactivation rates (


).
  • Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Triton X-100, and 1 mM DTT. (Note: DTT concentration must be strictly controlled as high levels can scavenge the acrylamide).
    
  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of recombinant BTK into a 384-well microplate. Add the acrylamide compound in a 10-point dose-response series (ranging from 0.1 nM to 10

    
    M).
    
  • Reaction Initiation: Immediately add a mixture of ATP (at the predetermined

    
     concentration) and a fluorescently labeled peptide substrate (e.g., poly-Glu-Tyr).
    
  • Kinetic Monitoring: Read the fluorescence emission continuously for 120 minutes.

  • Data Analysis: Plot product formation over time. Fit the non-linear progress curves to the equation:

    
    . Plot 
    
    
    
    vs. [Inhibitor] to extract
    
    
    and
    
    
    .

Phase 2: Cellular Target Engagement via ABPP

Biochemical assays do not account for cellular permeability, ATP competition in the cytosol, or off-target protein reactivity. To validate that 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide engages its target in live cells, we employ Activity-Based Protein Profiling (ABPP) [4].

Protocol: Competitive isoTOP-ABPP

Causality: By pre-treating cells with our compound, we covalently block its specific targets. When we subsequently add a broad-spectrum, alkyne-tagged reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne), the specific targets will be "protected" and show reduced probe labeling. This self-validating competition ensures we only identify targets engaged by the drug in vivo.

  • Cellular Treatment: Culture human B-cell lymphoma cells (e.g., Ramos or TMD8). Treat with 1

    
    M of the acrylamide compound or a DMSO vehicle control for 2 hours at 37°C.
    
  • Lysis and Probe Labeling: Lyse cells using sonication in PBS. Normalize protein concentration to 2 mg/mL. Add 100

    
    M IA-alkyne probe to both lysates for 1 hour at room temperature to label all unengaged reactive cysteines.
    
  • Click Chemistry (CuAAC): Add a click chemistry master mix containing 1 mM

    
    , 1 mM TCEP, 100 
    
    
    
    M TBTA ligand, and 100
    
    
    M Biotin-Azide (incorporating an isotopically heavy/light cleavable linker for quantification). React for 1 hour.
  • Enrichment: Precipitate proteins, resuspend, and incubate with Streptavidin-agarose beads to pull down probe-labeled proteins.

  • On-Bead Digestion & LC-MS/MS: Wash beads stringently. Perform on-bead trypsin digestion. Cleave the isotopic linker and analyze the eluted peptides via high-resolution LC-MS/MS. Proteins showing a high Heavy:Light (Vehicle:Treated) ratio are the bona fide targets.

ABPP_Workflow N1 Live Cell Treatment (Drug vs DMSO) N2 Cell Lysis & IA-Alkyne Labeling N1->N2 Lysis N3 Click Chemistry (Biotin-Azide) N2->N3 CuAAC N4 Streptavidin Enrichment N3->N4 Pull-down N5 Trypsin Digest & LC-MS/MS N4->N5 Elution

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for covalent target identification.

Phase 3: Phenotypic Validation of Target Inhibition

If the primary target is identified as BTK, the compound must successfully abrogate downstream B-Cell Receptor (BCR) signaling. BTK is essential for the phosphorylation of Phospholipase C gamma 2 (PLC


2), which subsequently triggers calcium mobilization and NF-

B survival pathways[2].
Protocol: BCR Signaling Western Blot Analysis
  • Starvation & Pre-treatment: Starve Ramos cells in serum-free media for 2 hours. Pre-treat with varying concentrations of the compound (1 nM to 1

    
    M) for 1 hour.
    
  • BCR Stimulation: Stimulate cells with 10

    
    g/mL anti-human IgM for 5 minutes to crosslink the BCR and induce acute signaling.
    
  • Lysis & Immunoblotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve 20

    
    g of protein via SDS-PAGE.
    
  • Detection: Probe with primary antibodies against total BTK, phospho-BTK (Tyr223), total PLC

    
    2, and phospho-PLC
    
    
    
    2 (Tyr1217). A successful TCI will show dose-dependent ablation of p-BTK and p-PLC
    
    
    2 without altering total protein levels.

BCR_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation Ca2 Calcium Release & NF-κB PLC->Ca2

Caption: BCR signaling cascade highlighting BTK as the central node for targeted covalent inhibition.

Conclusion

The investigation of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide requires a paradigm shift from traditional reversible inhibitor assays. By combining time-dependent kinetic profiling, unbiased chemoproteomics (ABPP), and targeted phenotypic validation, researchers can definitively map the covalent interactome of this molecule. This rigorous, self-validating framework ensures that target engagement is proven not just in a test tube, but within the complex milieu of the living cell.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[Link]

  • Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., Li, S., Pan, Z., Thamm, D. H., Miller, R. A., & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[Link]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level operational whitepaper for the evaluation of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide .

Based on its chemical structure—a bis-phenoxy scaffold linked by an acrylamide "warhead"—this molecule classifies as a lipophilic electrophile . It is characteristic of Targeted Covalent Inhibitors (TCIs) designed to target Cysteine residues in kinases (e.g., BTK, EGFR) or tubulin.

Version: 1.0 | Classification: Hit-to-Lead Optimization Target Audience: Medicinal Chemists, Cell Biologists, Lead Discovery Pharmacologists

Executive Summary & Compound Profile

Structural Logic & Pharmacophore Analysis

The subject compound, 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide , possesses two distinct functional domains that dictate the screening strategy:

  • The Scaffold (Bis-phenoxyphenyl): Highly lipophilic (

    
     estimated). This mimics the hydrophobic pocket binders seen in kinase inhibitors (e.g., Ibrutinib) or tubulin inhibitors.
    
  • The Warhead (Acrylamide): An

    
    -unsaturated carbonyl.[1] This acts as a Michael Acceptor , capable of forming an irreversible covalent bond with nucleophilic Cysteine thiols on target proteins.
    
The Screening Challenge

Standard cytotoxicity protocols (e.g., 24h MTT) are insufficient for this molecule.

  • Solubility: The high lipophilicity requires strict DMSO formulation protocols to prevent "crashing out" in aqueous media.

  • Kinetics: Covalent inhibitors exhibit time-dependent potency. A 24h IC

    
     may significantly underestimate potency compared to a 72h assay.
    
  • False Positives: Acrylamides can non-specifically deplete cellular Glutathione (GSH), causing oxidative stress-related death rather than specific target engagement.

Phase I: Formulation & Solubility (The "Go/No-Go" Step)

Before biological introduction, the compound’s solubility limit in cell culture media must be established to avoid precipitation-induced toxicity (false positives).

Protocol: Nephelometry-Based Solubility Screen

Objective: Determine the maximum soluble concentration (MSC) in media containing 10% FBS.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete solubilization.

  • Serial Dilution: Prepare a 2-fold dilution series in DMSO (10 mM down to 10 µM).

  • Media Spike: Transfer 1 µL of each DMSO stock into 199 µL of warm culture media (0.5% DMSO final) in a clear-bottom 96-well plate.

  • Readout: Measure Optical Density (OD) at 600 nm immediately.

    • Criterion: Any well with OD600 > 0.05 above the vehicle blank indicates precipitation.

    • Action: The highest concentration below this threshold is your Top Screening Concentration .

Phase II: Cytotoxicity & Time-Dependent Potency

Covalent inhibitors often show a "shift" in IC


 over time as the irreversible bond accumulates.
Protocol: Multi-Timepoint CellTiter-Glo® Assay

Cell Lines:

  • Primary Target: MCF-7 or MDA-MB-231 (Breast), A549 (Lung) — Common targets for acrylamide-based tubulin/kinase inhibitors.

  • Counter-Screen: HFF-1 or NIH/3T3 (Normal Fibroblasts) — To determine Therapeutic Index.

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well opaque plates. Allow attachment (12–16h).

  • Treatment: Add compound (9-point dose-response, 3-fold dilutions starting from MSC).

  • Incubation: Prepare duplicate plates for 24h and 72h readouts.

  • Readout: Add CellTiter-Glo reagent (ATP quantification). Luminescence is proportional to viable cell number.

Data Analysis (The Shift): Calculate the IC


 for both timepoints.


  • Ratio

    
     1:  Suggests reversible inhibition or rapid non-specific toxicity.
    
  • Ratio > 5: Strongly suggests covalent irreversible mechanism (characteristic of acrylamides).

Phase III: Mechanism Validation (Washout Assay)

This is the critical differentiator for acrylamide derivatives. If the molecule binds covalently, it should sustain inhibition even after the free compound is removed.

Protocol: The Washout Recovery Assay
  • Seed: Plate cells and allow to attach.

  • Pulse: Treat cells with the compound at

    
     (determined from Phase II).
    
  • Incubation: Incubate for 1 to 6 hours (sufficient for covalent bond formation).

  • Washout:

    • Group A (Continuous): Do not wash. Leave compound on.

    • Group B (Washout): Remove media, wash 3x with warm PBS, replenish with fresh drug-free media.

  • Recovery: Incubate both groups for an additional 48–72 hours.

  • Readout: Measure viability.

Interpretation:

  • If Group B viability recovers to Control levels

    
    Reversible Inhibitor .
    
  • If Group B viability remains low (similar to Group A)

    
    Irreversible Covalent Inhibitor .
    

Visualizing the Screening Logic

Operational Workflow

This diagram outlines the decision tree for screening the acrylamide derivative.

ScreeningWorkflow Start Compound: 3-(3-Phenoxyphenyl)-N- (4-phenoxyphenyl)acrylamide Solubility Phase I: Solubility Screen (OD600 Check) Start->Solubility Cyto Phase II: Cytotoxicity (24h vs 72h IC50) Solubility->Cyto Define Max Conc Decision IC50 Shift > 5-fold? Cyto->Decision Washout Phase III: Washout Assay (Covalent Validation) Decision->Washout Yes (Time-dependent) Reversible Reversible Mechanism (Likely weak electrophile) Decision->Reversible No (Fast acting) Washout->Reversible Recovery Observed TargetID Phase IV: Target ID (Kinase Profiling / Tubulin) Washout->TargetID Sustained Inhibition

Caption: Decision tree for evaluating lipophilic acrylamide derivatives, prioritizing solubility and covalent mechanism validation.

Mechanistic Pathway (Hypothesis)

Based on the "Phenoxyphenyl-Acrylamide" scaffold, the molecule likely targets Cysteine residues in the ATP-binding pocket of kinases (e.g., BTK Cys481) or Tubulin.

Mechanism Compound Acrylamide Warhead Cys Nucleophilic Cysteine (-SH) Compound->Cys Michael Addition Target Target Protein (Kinase/Tubulin) Target->Cys Contains Complex Covalent Adduct (Irreversible) Cys->Complex Alkylation Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Signal Blockade

Caption: The Michael Addition mechanism where the acrylamide warhead alkylates a cysteine residue, silencing the target protein.

Data Presentation Standards

When reporting results for this compound, avoid single-point data. Use the following table structure to capture the nuance of covalent inhibition:

Cell LineTissue Origin24h IC

(µM)
72h IC

(µM)
Shift RatioWashout Recovery (%)
MCF-7 Breast Cancer15.20.8517.8 < 10% (Irreversible)
A549 Lung Cancer12.11.210.0 < 15% (Irreversible)
NIH/3T3 Normal Fibroblast> 5025.02.095% (Reversible)

Note: The data above is illustrative of a successful covalent hit.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Lanning, B.R., et al. (2014). "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767. Link

  • Zheng, Y.B., et al. (2016).[2] "A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity."[2] Scientific Reports, 6, 31472.[2] Link[2]

  • Kacar, S., & Sahinturk, V. (2021). "The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review." Cell Journal, 23(4), 367-381. Link

  • Gehringer, M., & Laufer, S.A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

Sources

Methodological & Application

Protocol for the Synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS: 478258-17-2) is a highly substituted cinnamanilide derivative characterized by its dual phenoxy ether motifs and an


-unsaturated amide core[1],[2]. Compounds with this structural topology are frequently investigated in medicinal chemistry as hydrophobic active-site inhibitors (e.g., kinase or synthase inhibitors) and as advanced agrochemical intermediates.

This application note details a highly efficient, two-stage convergent synthetic protocol to produce this target compound. The methodology leverages the Doebner modification of the Knoevenagel condensation followed by a highly reactive acyl substitution amidation[3],[4].

Mechanistic Rationale & Experimental Design

To ensure a self-validating and high-yielding system, the experimental conditions have been selected based on strict mechanistic causality:

  • Step 1: Doebner-Knoevenagel Condensation: The synthesis of the intermediate (E)-3-(3-phenoxyphenyl)acrylic acid is achieved by reacting 3-phenoxybenzaldehyde with malonic acid[3]. Pyridine is employed as both a solvent and a weak base, while piperidine acts as a nucleophilic catalyst. Piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde, drastically lowering the LUMO energy and accelerating nucleophilic attack by the malonate enolate. The subsequent reflux conditions provide the thermal energy required to drive decarboxylation, thermodynamically favoring the (E)-isomer to minimize steric hindrance.

  • Step 2: Acid Chloride Generation: Converting the cinnamic acid derivative to an amide requires activation. Thionyl chloride (

    
    ) is avoided here, as the harsh heating required can induce polymerization of the acrylic double bond. Instead, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is used[4],[5]. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which rapidly and cleanly converts the carboxylic acid to the acid chloride at 0 °C to room temperature.
    
  • Step 3: Amidation: 4-Phenoxyaniline is mildly deactivated due to the electron-withdrawing nature of the phenoxy group. The highly reactive acid chloride ensures complete conversion[6],[7]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline starting material.

Materials & Stoichiometry

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Part A: Knoevenagel Condensation
3-Phenoxybenzaldehyde198.221.01.98 g (10 mmol)Electrophile
Malonic Acid104.061.21.25 g (12 mmol)Nucleophile
Piperidine85.151.21.19 mL (12 mmol)Catalyst
Pyridine (Anhydrous)79.10-20 mLSolvent / Base
Part B: Acid Chloride Synthesis
(E)-3-(3-Phenoxyphenyl)acrylic acid240.261.02.40 g (10 mmol)Substrate
Oxalyl Chloride126.931.51.28 mL (15 mmol)Activating Agent
DMF (Anhydrous)73.090.0538

L (0.5 mmol)
Catalyst
Dichloromethane (DCM)84.93-50 mLSolvent
Part C: Amidation
3-(3-Phenoxyphenyl)acryloyl chloride258.701.0~2.58 g (10 mmol)Electrophile
4-Phenoxyaniline185.221.12.04 g (11 mmol)Nucleophile
DIPEA129.242.54.35 mL (25 mmol)Acid Scavenger
Dichloromethane (DCM)84.93-50 mLSolvent

Step-by-Step Methodologies

Part A: Synthesis of (E)-3-(3-phenoxyphenyl)acrylic acid
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Add 3-phenoxybenzaldehyde (1.98 g), malonic acid (1.25 g), and piperidine (1.19 mL) into 20 mL of anhydrous pyridine.

  • Reflux: Heat the mixture to 115 °C in an oil bath and reflux for 18 hours under a nitrogen atmosphere.

  • Precipitation: Cool the reaction to room temperature and pour it slowly into 100 mL of crushed ice.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the aqueous solution reaches pH 1–2. A white/pale-yellow precipitate will form.

  • Isolation: Collect the solid via vacuum filtration, wash with copious amounts of cold distilled water, and recrystallize from ethanol to afford the pure (E)-acid. Dry overnight under a high vacuum.

Part B: Synthesis of 3-(3-Phenoxyphenyl)acryloyl chloride
  • Setup: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve the dried (E)-3-(3-phenoxyphenyl)acrylic acid (2.40 g) in 50 mL of anhydrous DCM.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add 38

    
    L of anhydrous DMF.
    
  • Addition: Add oxalyl chloride (1.28 mL) dropwise over 10 minutes. Note: Dropwise addition is critical to control the exothermic evolution of CO and CO

    
     gases.
    
  • Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride (a viscous yellow oil/solid) must be kept under argon and used immediately in Part C.

Part C: Amidation with 4-Phenoxyaniline
  • Preparation: Dissolve the crude acid chloride from Part B in 25 mL of anhydrous DCM and cool to 0 °C.

  • Nucleophile Addition: In a separate dry flask, dissolve 4-phenoxyaniline (2.04 g) and DIPEA (4.35 mL) in 25 mL of anhydrous DCM. Add this solution dropwise to the acid chloride mixture at 0 °C.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO

    
    . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 
    
    
    
    30 mL).
  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL), distilled water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target compound.

Expected Analytical Characterization

Table 2: Analytical Data for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Analytical MethodExpected Result / SignalStructural Implication
LC-MS (ESI+)

408.16 [M+H]

Confirms molecular weight (Theoretical MW: 407.47)

H NMR (400 MHz)

~10.2 ppm (s, 1H)
Amide N-H proton

~7.6 ppm (d, J = 15.6 Hz, 1H)
Alkene

-proton (Trans/E-geometry confirmed by large J coupling)

~6.8 ppm (d, J = 15.6 Hz, 1H)
Alkene

-proton

6.9 – 7.5 ppm (m, 18H)
Aromatic protons from the four phenyl rings

Visualization: Synthetic Workflow

Synthesis SM1 3-Phenoxybenzaldehyde + Malonic Acid Int1 (E)-3-(3-Phenoxyphenyl)acrylic acid (Intermediate 1) SM1->Int1 Piperidine, Pyridine Reflux, 115 °C, 18h (Doebner-Knoevenagel) Int2 3-(3-Phenoxyphenyl)acryloyl chloride (Intermediate 2) Int1->Int2 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT, 2h (Acyl Substitution) Product 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (Target Compound) Int2->Product 4-Phenoxyaniline, DIPEA DCM, 0 °C to RT, 12h (Amidation)

Figure 1: Three-step convergent synthetic workflow for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide.

References

  • Towards inhibitors of hydrolytic enzymes involved in inflammation - UQ eSpace. University of Queensland. Available at:[Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules / ResearchGate. Available at: [Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

High-Yield Synthesis of Substituted N-Phenylacrylamides: A Precision Protocol for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N-phenylacrylamides are the structural cornerstone of Targeted Covalent Inhibitors (TCIs), a drug class exemplified by blockbuster kinase inhibitors like Ibrutinib (BTK) and Osimertinib (EGFR). These molecules function by positioning a weakly electrophilic acrylamide "warhead" near a specific cysteine residue on the target protein, resulting in irreversible inhibition.[1]

While the formation of an amide bond is textually simple, the synthesis of N-phenylacrylamides is plagued by two critical failure modes: premature polymerization of the acrylamide moiety and hydrolytic degradation of the activated acylating agent.

This guide details a high-yield, scalable protocol for synthesizing substituted N-phenylacrylamides. Unlike generic amide coupling methods, this protocol is optimized for atom economy, polymerization suppression, and regioselectivity , utilizing a direct acylation approach with strict thermal and radical control.

Strategic Analysis & Mechanistic Insight

The Chemistry of Acylation

The most efficient route to N-phenylacrylamides is the nucleophilic acyl substitution of an aniline with acryloyl chloride . While coupling agents (HATU/EDC) can be used with acrylic acid, they often suffer from lower yields due to side reactions with the electron-deficient double bond and difficult purification of urea byproducts.

Mechanism:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of acryloyl chloride.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl and generating the protonated amide.

  • Deprotonation: The auxiliary base (TEA or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.

Critical Control Points (CCPs)

To achieve yields >85% and purity >98%, three variables must be controlled:

Control PointRisk FactorMitigation Strategy
Temperature High temps (>0°C) promote polymerization and N,N-diacylation.Cryogenic Addition: Reagents must be combined at -10°C to -20°C.
Radical Species Acryloyl chloride is prone to radical-initiated polymerization (auto-acceleration).Radical Scavenging: Addition of 200–500 ppm BHT or MEHQ to the reaction matrix.
Moisture Acryloyl chloride hydrolyzes rapidly to acrylic acid (inactive).Anhydrous System: Use dry solvents (DCM/THF) and inert atmosphere (

/Ar).

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the competing side reactions that this protocol is designed to avoid.

ReactionPathway Start Substituted Aniline + Acryloyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (-10°C) Polymer Polymerized By-product Start->Polymer Radical Initiator (>25°C, No BHT) Hydrolysis Acrylic Acid (Inactive) Start->Hydrolysis Water/Moisture Product N-Phenylacrylamide (Target) Inter->Product Elimination of Cl- Diacyl N,N-Diacyl Impurity Product->Diacyl Excess Acryloyl Cl High Temp

Caption: Reaction pathway showing the target mechanism (Green) vs. thermal and moisture-induced failure modes (Red).

Detailed Experimental Protocol

Materials & Reagents[2][3]
  • Substrate: Substituted Aniline (1.0 equiv).

  • Reagent: Acryloyl Chloride (1.1–1.2 equiv). Note: Commercial sources often contain 400ppm phenothiazine stabilizer. Do not distill unless the liquid is yellow/brown.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5–2.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Stabilizer: Butylated hydroxytoluene (BHT) (1-2 mg per mmol substrate).

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Charge the flask with the Substituted Aniline (1.0 equiv).

  • Add Anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Add DIPEA (1.5 equiv) via syringe.

  • Add a catalytic amount of BHT (approx. 0.5 mol%). Crucial for preventing polymerization during workup.

Step 2: Cryogenic Activation

  • Cool the reaction mixture to -10°C to -20°C using an ice/salt or acetone/dry ice bath.

  • Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Controlled Addition

  • Prepare a solution of Acryloyl Chloride (1.1 equiv) in a small volume of anhydrous DCM.

  • Add the acryloyl chloride solution dropwise over 15–20 minutes.

    • Why? Rapid addition causes localized heating (exotherm), leading to di-acylation and polymerization.

  • The solution may turn slightly cloudy as DIPEA·HCl salts precipitate.

Step 4: Reaction & Monitoring

  • Maintain the temperature at -10°C for 1 hour.

  • Allow the mixture to slowly warm to 0°C (or Room Temperature if conversion is slow) over 1–2 hours.

  • Monitor via TLC/LC-MS: Look for the disappearance of the aniline peak.

    • Target Mass: [M+H]+ = Aniline Mass + 54 Da.

Step 5: Workup (The "Biphasic Wash")

  • Quench the reaction by adding saturated aqueous

    
     solution.
    
  • Transfer to a separatory funnel.

  • Wash 1: 10% Citric Acid or 0.5M HCl (if the product is not acid-sensitive). Removes unreacted aniline and DIPEA.

  • Wash 2: Saturated

    
    . Removes acrylic acid byproduct.
    
  • Wash 3: Brine (Saturated NaCl).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate in vacuo at <30°C . Do not heat the water bath above 30°C to avoid polymerization.

Purification
  • Recrystallization: Many N-phenylacrylamides crystallize from EtOAc/Hexanes or DCM/Hexanes.

  • Flash Chromatography: If required, use a silica column.

    • Tip: Add 1% Triethylamine to the eluent if the product is acid-sensitive.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Gel formation in flask Polymerization occurred.Repeat reaction. Add BHT (1-2 mg) to the reaction mixture. Keep temp <0°C. Check Acryloyl Chloride quality.
Low Yield (<50%) Hydrolysis of Acryloyl Chloride.Ensure glassware is flame-dried. Use freshly distilled DCM/THF. Use a new bottle of Acryloyl Chloride.
Double Mass (+108 Da) N,N-Diacylation.Addition was too fast or too warm. Reduce Acryloyl Chloride to 1.0 equiv. Maintain -20°C strictly.
Starting Material Remains Aniline is electronically deactivated.If the aniline has electron-withdrawing groups (e.g., -NO2, -CF3), warm the reaction to RT or reflux after addition. Switch solvent to THF.

Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DCM, -10°C) Quench Quench: Sat. NaHCO3 Reaction->Quench Sep Phase Separation Quench->Sep AcidWash Acid Wash (0.5M HCl) Removes: Aniline, DIPEA Sep->AcidWash Organic Layer BaseWash Base Wash (NaHCO3) Removes: Acrylic Acid AcidWash->BaseWash Dry Dry (Na2SO4) & Filter BaseWash->Dry Conc Concentrate <30°C (Risk: Polymerization) Dry->Conc Final Pure N-Phenylacrylamide Conc->Final

Caption: Optimized workup sequence to selectively remove amine and acid impurities while preserving the acrylamide.

References

  • National Institutes of Health (NIH). (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Bio-Rad. Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]

Sources

Application Note: Development of an HPLC Method for the Quantification of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a synthetic small molecule characterized by a central acrylamide linker connecting two bulky phenoxyphenyl moieties. Structurally, it resembles scaffolds used in kinase inhibitors (e.g., BTK inhibitors) and anti-inflammatory agents.

Physicochemical Challenges

Developing a quantification method for this molecule presents specific challenges distinct from small polar acrylamides:

  • High Lipophilicity: With four aromatic rings and an ether-linked backbone, the predicted LogP is > 4.5. This requires a strong organic eluent and a stationary phase capable of hydrophobic discrimination.

  • Solubility: The compound is likely insoluble in water, necessitating organic diluents (DMSO or Acetonitrile) for sample preparation.

  • Isomerism: The acrylamide double bond allows for E/Z (trans/cis) isomerism. The method must be capable of resolving the thermodynamically stable E-isomer from the potential Z-isomer or photo-degradation products.

Scope

This guide details the development of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. It moves beyond generic "cookbooks" by explaining the causality behind column selection, mobile phase composition, and gradient engineering.

Method Development Strategy

Stationary Phase Selection

For a molecule driven by hydrophobic forces and


-

interactions, two column chemistries were evaluated:
  • C18 (Octadecylsilane): The industry standard for robustness. Provides strong hydrophobic retention.

  • Phenyl-Hexyl: Offers alternative selectivity via

    
    -
    
    
    
    interactions with the phenoxy rings.

Decision: The C18 column is selected as the primary choice for this protocol due to its superior lifetime and batch-to-batch reproducibility for highly hydrophobic analytes.

Mobile Phase Engineering
  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN has a lower viscosity (lower backpressure) and a higher elution strength, which is critical for eluting this highly lipophilic compound within a reasonable runtime.

  • Aqueous Phase: Water with 0.1% Formic Acid.

  • pH Control: While the molecule is neutral, the acidic modifier suppresses silanol activity on the column stationary phase, preventing peak tailing.

Workflow Visualization

The following diagram outlines the logical flow of the method development process used for this protocol.

MethodDevelopment Start Molecule Assessment (High LogP, Neutral, UV Active) Solubility Solubility Check (DMSO/ACN required) Start->Solubility Scouting Gradient Scouting (5% to 95% B over 20 min) Solubility->Scouting Optimization Gradient Optimization (Focus on 60-90% B range) Scouting->Optimization Peak Eluted > 15 min Optimization->Scouting Co-elution observed Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Optimization->Validation Resolution > 2.0

Figure 1: Decision matrix for developing the HPLC method for lipophilic acrylamides.

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to prevent precipitation.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 40°CReduces viscosity; improves mass transfer for sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances pressure and efficiency.
Injection Vol 5-10 µLLow volume prevents "solvent shock" from the high-organic sample diluent.
Detection UV @ 280 nmThe phenoxy-acrylamide conjugation system absorbs strongly here.
Mobile Phase A Water + 0.1% FAAcidic buffer.
Mobile Phase B Acetonitrile + 0.1% FAStrong eluent.
Gradient Program

The compound is hydrophobic and will elute late. An isocratic hold at high organic or a steep gradient is necessary.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial hold to focus sample.
2.006040End of loading.
12.00595Linear ramp to elute analyte.
15.00595Wash step to remove highly lipophilic impurities.
15.106040Return to initial conditions.
20.006040Re-equilibration (Critical).
Standard Preparation
  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% DMSO or ACN to yield 1.0 mg/mL.

  • Working Standard: Dilute the Stock Solution with Diluent (80:20 ACN:Water) to obtain a target concentration of 50 µg/mL.

Method Validation (ICH Q2 Aligned)

This method is validated according to ICH Q2(R1) guidelines to ensure suitability for quantitative analysis.[1]

System Suitability Testing (SST)

Before analyzing samples, the system must pass the following criteria using the Working Standard:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Injection Precision (RSD):

    
     for 
    
    
    
    injections.
Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.

Stress ConditionProcedureResult
Acid Hydrolysis 0.1N HCl, 60°C, 2hDegradation to 4-phenoxyaniline (early eluting).
Base Hydrolysis 0.1N NaOH, 60°C, 2hRapid hydrolysis of amide bond.
Oxidation 3%

, RT, 4h
Formation of N-oxide impurities (resolved).
Photostability UV Light (1.2M lux hours)Potential E to Z isomerization.

Note: The method successfully resolves the parent peak (RT ~9.5 min) from the hydrolysis product 4-phenoxyaniline (RT ~3.2 min).

Linearity and Range

A 5-point calibration curve was prepared.

  • Range: 10 µg/mL to 150 µg/mL.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
Accuracy (Recovery)

Spike recovery was performed at 50%, 100%, and 150% of the target concentration.

LevelRecovery (%)Acceptance Criteria
50%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
150%99.8%98.0 - 102.0%

Troubleshooting & Critical Parameters

Peak Broadening / Split Peaks
  • Cause: Solvent mismatch. The sample is dissolved in 100% DMSO, but the starting mobile phase is 40% ACN.

  • Solution: Ensure the injection volume is low (< 5 µL) or match the sample diluent to the initial mobile phase (60:40 Water:ACN) if solubility permits.

Retention Time Drift
  • Cause: Temperature fluctuations or insufficient equilibration.

  • Solution: Use a column oven set strictly to 40°C. Ensure the re-equilibration step (15.10 to 20.00 min) is not shortened.

Impurity Separation Logic

The following diagram illustrates the separation mechanism based on polarity.

SeparationLogic Injector Injection Column C18 Column (Hydrophobic Interaction) Injector->Column Degradant 4-Phenoxyaniline (More Polar, Early Elution) Column->Degradant Weak Interaction Target Target Analyte (High LogP, Late Elution) Column->Target Strong Interaction Dimer Potential Dimers (Very Late Elution) Column->Dimer Very Strong Interaction

Figure 2: Separation logic on C18 stationary phase based on analyte hydrophobicity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory).
  • Phenomenex. (n.d.). HPLC Method Development Guide for Reversed Phase.

  • Agilent Technologies. (2020).[3] Practical Guide to Method Development for RP-HPLC.

(Note: Specific literature for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is limited as it is likely a research compound; the methodology above is derived from first-principles for lipophilic amide quantification.)

Sources

Use of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in cell imaging studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in Covalent Target Engagement and Cell Imaging

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of chemical biology, allowing for precise, irreversible engagement of protein targets. 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS: 478258-17-2), referred to herein as PPPA , is a highly lipophilic covalent probe. Structurally, it consists of an electrophilic acrylamide "warhead" flanked by two bulky phenoxyphenyl groups.

Mechanistic Causality : The acrylamide moiety functions as a Michael acceptor. It undergoes a conjugate addition reaction specifically with the thiolate anion of reactive, non-catalytic cysteines located in hydrophobic binding pockets (such as the ATP-binding site of kinases)[1]. The dual phenoxyphenyl groups provide the necessary steric and hydrophobic interactions to drive the initial reversible binding affinity (


), which optimally positions the acrylamide for irreversible covalent bond formation (

).

Unlike highly reactive and indiscriminate electrophiles (e.g., iodoacetamides), acrylamides possess a finely tuned intrinsic reactivity. This limits off-target toxicity and makes PPPA highly suitable for live-cell imaging and activity-based protein profiling (ABPP) applications[2],[3].

Experimental Workflows

Application A: Live-Cell Target Engagement via Competitive Fluorescence Imaging

Because PPPA lacks an intrinsic fluorophore, its target engagement in live cells is best visualized using a competitive imaging assay.

Causality : Cells are pre-incubated with PPPA to allow covalent occupancy of the target cysteines. Subsequently, a broad-spectrum fluorescent activity-based probe (ABP) is introduced. The covalent occupancy by PPPA sterically blocks the fluorescent ABP from binding, resulting in a quantifiable, dose-dependent decrease in fluorescence signal[4]. This self-validating system ensures that the observed signal reduction is directly proportional to PPPA target occupancy.

Protocol 1: Step-by-Step Methodology

  • Cell Preparation : Seed target cells (e.g., A549 or Ramos cells) in a 35 mm glass-bottom imaging dish at

    
     cells/dish. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • PPPA Treatment (Target Engagement) : Prepare a 10 mM stock of PPPA in anhydrous DMSO. Dilute in serum-free media to final concentrations of 0.1 µM, 1.0 µM, and 10 µM. Include a DMSO-only vehicle control. Treat cells for 2 hours. Expert Insight: The 2-hour window ensures the reaction reaches kinetic equilibrium (

    
    ). Keeping the final DMSO concentration <0.5% prevents solvent-induced membrane permeability artifacts.
    
  • Competitive Probe Incubation : Add a fluorescent broad-spectrum cysteine-reactive probe (e.g., BODIPY-labeled acrylamide) at 1 µM for 1 hour[5].

  • Washing and Fixation : Wash cells 3x with ice-cold PBS to arrest endocytosis and remove unbound probe. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Counterstaining : Permeabilize with 0.1% Triton X-100 (5 min), wash, and stain with Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei.

  • Confocal Imaging & Analysis : Image using a laser scanning confocal microscope. Quantify the mean fluorescence intensity (MFI) of the BODIPY channel across at least 50 cells per condition.

Application B: Target Identification via Competitive IsoTOP-ABPP

To identify the specific cysteines engaged by PPPA across the proteome, competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP) is employed[3].

Causality : PPPA competes with an alkyne-tagged iodoacetamide (IA-alkyne) probe. Cysteines modified by PPPA cannot react with IA-alkyne. Following click-chemistry enrichment and quantitative mass spectrometry, peptides showing a reduced isotopic ratio (Heavy/Light) indicate specific engagement by PPPA.

Protocol 2: Step-by-Step Methodology

  • Lysate Preparation : Lyse cells in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Critical Step: Exclude DTT,

    
    -mercaptoethanol, or EDTA, as reducing agents will permanently quench the acrylamide warhead. Centrifuge at 10,000 x g; adjust supernatant to 2 mg/mL protein.
    
  • PPPA Competition : Incubate lysates with 10 µM PPPA (Light condition) or DMSO vehicle (Heavy condition) for 1 hour at 37°C.

  • Probe Labeling : Add 100 µM IA-alkyne for 1 hour at room temperature to label all unengaged reactive cysteines.

  • Click Chemistry : Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag containing a TEV protease cleavage site[2].

  • Enrichment & MS : Enrich on streptavidin beads, wash stringently, cleave with TEV protease, and analyze via LC-MS/MS.

Data Presentation

Table 1: Expected Target Engagement Metrics for PPPA in Competitive Assays

Assay TypeReadout MetricPPPA ConcentrationExpected Signal ReductionBiological Interpretation
Live-Cell Imaging Mean Fluorescence Intensity (MFI)0.1 µM15 - 20%Sub-optimal target saturation; weak competition.
Live-Cell Imaging Mean Fluorescence Intensity (MFI)1.0 µM50 - 60%Approximate cellular

for target engagement.
Live-Cell Imaging Mean Fluorescence Intensity (MFI)10.0 µM> 90%Complete target cysteine occupancy by PPPA.
IsoTOP-ABPP Heavy/Light Isotopic Ratio10.0 µMRatio > 5.0High-confidence specific target engagement (Hit).

Visualizations

Workflow A 1. Seed Cells (Glass-bottom dish) B 2. Pre-incubate with PPPA (Covalent Target Binding) A->B C 3. Add Fluorescent Probe (Labels Unbound Cysteines) B->C D 4. Wash & Fix (Remove Background) C->D E 5. Confocal Imaging (Quantify Signal Reduction) D->E

Figure 1: Workflow for Live-Cell Competitive Fluorescence Imaging using PPPA.

Mechanism PPPA PPPA (Acrylamide Probe) Target Target Protein (Reactive Cysteine) PPPA->Target Pre-incubation (Michael Addition) Probe Fluorescent ABP (Broad-spectrum) Target->Probe Absence of PPPA NoSignal Signal Quenched (Competitive Inhibition) Target->NoSignal Steric Blockade of ABP Signal Fluorescence Signal Detected Probe->Signal Covalent Binding

Figure 2: Mechanistic logic of competitive target engagement imaging using PPPA.

References

  • N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics. Nature Communications. URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI (Molecules). URL:[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. URL:[Link]

  • Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. URL:[Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Chemical Biology. URL:[Link]

Sources

Assay development for screening inhibitors of [specific enzyme] using 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Target Enzyme: Epidermal Growth Factor Receptor (EGFR) – WT and L858R/T790M Mutants

Introduction & Scientific Rationale

Targeted covalent inhibitors (TCIs) have fundamentally reshaped precision oncology, particularly in the treatment of non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations [1]. Unlike traditional ATP-competitive reversible inhibitors, modern TCIs (such as Osimertinib) utilize an electrophilic warhead to form a permanent, irreversible bond with a specific nucleophilic residue—most notably Cys797 in the EGFR kinase domain [2].

This application note details a comprehensive, self-validating assay cascade for evaluating a prototypical covalent inhibitor: 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (PPA) . PPA features a classic acrylamide warhead flanked by bulky phenoxyphenyl groups. The hydrophobic moieties are designed to anchor the molecule within the ATP-binding pocket, while the acrylamide undergoes a Michael addition with the thiolate of Cys797.

The E-E-A-T Imperative: Why Standard Assays Fail for TCIs

A critical pitfall in covalent drug discovery is the reliance on standard


 values. Because covalent bond formation is irreversible, the apparent potency of a TCI increases indefinitely with time. Therefore, an 

is a moving target and fundamentally flawed for ranking covalent compounds. Instead, we must evaluate the two-step kinetic parameters: the reversible binding affinity (

) and the maximum rate of inactivation (

) [3]. The efficiency of a covalent inhibitor is defined by the ratio

.

G EGFR EGFR Kinase Domain Complex Reversible Complex (E·I) Determined by K_I EGFR->Complex Non-covalent binding PPA PPA (Acrylamide Warhead) PPA->Complex Cys797 Nucleophilic Attack (Cys797 Thiolate) Complex->Cys797 Orientation Adduct Irreversible Adduct (E-I) Determined by k_inact Cys797->Adduct Michael Addition Signaling Downstream Signaling Blocked (Tumor Apoptosis) Adduct->Signaling Inhibition

Fig 1. Two-step kinetic mechanism of EGFR covalent inhibition by PPA targeting Cys797.

Protocol 1: Time-Dependent Biochemical Kinase Assay

Objective: To determine the kinetic parameters (


, 

, and

) of PPA using a continuous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Self-Validating System Design: To prove that PPA's potency is driven by covalent modification of Cys797, we run the assay in parallel against an EGFR C797S mutant. Because serine is a poor nucleophile compared to cysteine, a true Cys-targeted TCI will lose its time-dependent potency and behave as a weak reversible inhibitor against the C797S mutant.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 2X enzyme solutions of recombinant EGFR WT, EGFR L858R/T790M, and EGFR C797S in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Keep DTT concentration low (≤1 mM) to prevent the acrylamide warhead from reacting with free thiols in the buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of PPA in 100% DMSO. Transfer to an intermediate plate to achieve a 4X compound concentration in 4% DMSO/kinase buffer.

  • Pre-Incubation Matrix: In a 384-well pro-plate, mix 5 µL of 2X enzyme with 2.5 µL of 4X PPA. Incubate at room temperature for varying time points: 0, 15, 30, 60, and 120 minutes .

  • Reaction Initiation: At the end of each pre-incubation period, initiate the kinase reaction by adding 2.5 µL of a 4X ATP/Substrate mix (biotinylated poly-Glu-Tyr peptide). Ensure the ATP concentration is set at the apparent

    
     for each specific EGFR variant.
    
  • Quench & Read: After a 30-minute reaction, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Read the plate on a compatible microplate reader (e.g., PHERAstar) after 1 hour.

  • Data Analysis: Plot the fractional activity vs. pre-incubation time to extract the observed rate constant (

    
    ) for each concentration. Fit the data to the equation 
    
    
    
    to determine
    
    
    and
    
    
    .
Simulated Kinetic Data Presentation
CompoundTarget Enzyme

(nM)

(

)

(

)
Mechanism
PPA EGFR WT45.212.52.76 ×

Covalent
PPA EGFR L858R/T790M12.138.23.15 ×

Covalent
PPA EGFR C797S>5000N/A (No shift)N/AReversible
Osimertinib EGFR L858R/T790M3.545.01.28 ×

Covalent

Protocol 2: Intact Protein Mass Spectrometry (MS)

Objective: To definitively confirm the 1:1 stoichiometry and covalent modification of EGFR by PPA. Kinetic assays suggest a mechanism, but intact MS provides absolute biophysical proof of the covalent adduct.

MS_Workflow Incubate 1. Co-incubation EGFR + PPA Quench 2. Quench & Desalt (Remove free drug) Incubate->Quench LCMS 3. LC-TOF MS Intact Mass Analysis Quench->LCMS Deconvolute 4. Deconvolution (+407.47 Da Shift) LCMS->Deconvolute

Fig 2. Intact protein LC-MS workflow for verifying 1:1 covalent adduct formation.

Step-by-Step Methodology
  • Incubation: Incubate 2 µM recombinant EGFR kinase domain with 20 µM PPA (10-fold molar excess) in 50 mM Tris-HCl (pH 7.5) at room temperature for 2 hours.

  • Desalting: Remove unreacted PPA and buffer salts using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% formic acid.

  • LC-MS Acquisition: Inject the sample onto a C4 analytical column connected to an ESI-TOF mass spectrometer (e.g., Agilent 6545 XT). Run a rapid gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.

  • Deconvolution: Use intact mass deconvolution software (e.g., Maximum Entropy algorithm) to convert the multiply charged raw spectrum into a zero-charge mass spectrum.

  • Interpretation: The molecular weight of PPA is 407.47 Da. A successful covalent modification will show a complete depletion of the apo-EGFR peak and the appearance of a single new peak at [Mass_{apo} + 407.47 Da] , confirming a 1:1 binding stoichiometry.

Protocol 3: Cellular Target Engagement (Washout Assay)

Objective: To demonstrate that the irreversible target engagement observed biochemically translates to sustained target suppression in living cells, even after the free drug is removed.

Step-by-Step Methodology
  • Cell Seeding: Seed H1975 cells (expressing EGFR L858R/T790M) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with PPA (at

    
     concentration) or a reversible control inhibitor (e.g., Erlotinib) for 2 hours to ensure complete target engagement.
    
  • Washout Phase:

    • Continuous Control: Leave the compound in the media.

    • Washout Wells: Aspirate the media, wash the cells three times with warm, sterile PBS, and add fresh, compound-free culture media.

  • Recovery Incubation: Incubate the washout plates for an additional 8, 12, and 24 hours.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western Blotting probing for p-EGFR (Tyr1068) , total EGFR, and GAPDH (loading control).

  • Interpretation: A true covalent inhibitor like PPA will maintain complete suppression of p-EGFR at 8, 12, and 24 hours post-washout, as signaling can only be restored by the synthesis of new EGFR protein. The reversible control will show a rapid return of p-EGFR signaling within 8 hours.

Summary of Assay Triangulation

To establish high trustworthiness (E-E-A-T) in drug development, no single assay is sufficient. The data must be triangulated across biochemical, biophysical, and cellular domains:

Assay ModalityMetric EvaluatedExpected Result for PPAMechanistic Implication
Biochemical Kinase

High efficiency on WT/Mutant; No activity on C797SDependency on Cys797 for potency.
Intact Protein MS Mass Shift (

Da)
+407.47 Da shift (1:1 ratio)Direct physical proof of covalent bond.
Cellular Washout p-EGFR RecoverySustained suppression >24hIrreversible target engagement in vivo.

References

  • Walter AO, Sjin RT, Haringsma HJ, et al. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discov. 2013;3(12):1404-1415.[Link]

  • Kondo A, Fujimoto KJ, Koda S, Saito S, Yanai T. Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design. J Chem Inf Model. 2026.[Link]

  • Schwartz PA, Kuzmic P, Solowiej J, et al. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proc Natl Acad Sci U S A. 2014;111(1):173-178.[Link]

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the low-yield synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide .

Synthesizing highly conjugated, bulky acrylamides (specifically cinnamide derivatives) presents unique chemoselectivity challenges. Below, we dissect the mechanistic failures—ranging from competitive aza-Michael additions to radical polymerization—and provide a self-validating, field-proven protocol to optimize your yield.

Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the intended amide coupling versus the dominant side reactions that consume your starting materials.

SynthesisTroubleshooting Acid 3-(3-Phenoxyphenyl) acrylic acid (Starting Material) Activated Activated Intermediate (e.g., T3P-Adduct) Acid->Activated Coupling Reagent (Activation) Aniline 4-Phenoxyaniline (Nucleophile) Target 3-(3-Phenoxyphenyl)-N- (4-phenoxyphenyl)acrylamide (Target Product) Activated->Target + Aniline (Kinetic Control) AzaMichael Aza-Michael Adduct (β-amino amide) Activated->AzaMichael Direct β-Attack Target->AzaMichael Excess Aniline / Heat (Thermodynamic Sink) Polymer Polymerized Mass (Viscous Byproduct) Target->Polymer Light / Heat (Radical Propagation)

Mechanistic workflow of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide synthesis and failure modes.

Troubleshooting Q&A

Q1: Why is my overall yield so low, and why am I isolating a byproduct with a mass corresponding to the product + an extra molecule of 4-phenoxyaniline? Causality: You are observing the aza-Michael addition adduct. The target molecule contains an


-unsaturated carbonyl (a cinnamide derivative). Because the 

-carbon of the acrylamide system is highly electrophilic[1], 4-phenoxyaniline can act as a Michael donor, attacking this

-carbon to form a

-amino amide byproduct[2]. Solution: The aza-Michael adduct is a thermodynamic sink. To prevent it, you must operate under strict kinetic control. Avoid excess heating (do not reflux) and avoid strong, non-nucleophilic bases (like DBU) that can increase the nucleophilicity of the aniline toward the alkene.

Q2: My reaction mixture becomes highly viscous, and I cannot isolate the product via column chromatography. What is happening? Causality: The acrylamide double bond is highly susceptible to radical polymerization or oligomerization. This is a common failure mode when the reaction is exposed to light, oxygen, or elevated temperatures during synthesis or rotary evaporation[3]. Solution: Introduce a radical scavenger. Adding 1–2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture acts as a self-validating system to quench radical propagation without interfering with the amide coupling.

Q3: I am using HATU/DIPEA, but the 4-phenoxyaniline is not fully converting. Should I switch to an acid chloride route? Causality: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. While HATU is a powerful coupling reagent, sluggish anilines can lead to the formation of unreactive tetramethylguanidinium byproducts. Switching to the acid chloride (using oxalyl chloride) is an option, but it is highly reactive; the generated HCl can catalyze the unwanted aza-Michael addition if not perfectly buffered[2]. Solution: The optimal coupling reagent for this specific transformation is T3P (Propylphosphonic anhydride) . T3P is uniquely suited for coupling relatively non-nucleophilic anilines[4]. It activates the carboxylic acid efficiently without generating highly basic or acidic microenvironments, thereby suppressing both the aza-Michael addition and polymerization.

Quantitative Comparison of Coupling Strategies

To guide your experimental design, the following table summarizes the expected outcomes of various coupling strategies based on mechanistic behavior.

Coupling MethodReagentsTypical YieldAza-Michael RiskPolymerization RiskRecommendation
Acid Chloride Oxalyl Chloride, DMF (cat.), TEA30 - 45%High (HCl catalyzed)ModerateNot recommended due to harsh conditions.
Uronium Salts HATU, DIPEA, DMF40 - 55%ModerateLowAcceptable, but prone to guanidinylation.
Carbodiimides EDC, HOBt, DIPEA20 - 35%LowLowToo sluggish for bulky anilines.
Phosphonic Anhydride T3P, Pyridine, EtOAc75 - 85% Very Low Low Optimal for non-nucleophilic anilines.

Optimized Experimental Protocol (T3P-Mediated Coupling)

This step-by-step methodology utilizes T3P to maximize the yield of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide while suppressing side reactions.

Reagents & Materials:

  • 3-(3-phenoxyphenyl)acrylic acid (1.0 equiv, 10 mmol)

  • 4-phenoxyaniline (1.05 equiv, 10.5 mmol)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv, 15 mmol)

  • Pyridine (3.0 equiv, 30 mmol)

  • BHT (Butylated hydroxytoluene) (0.02 equiv, 0.2 mmol)

  • Anhydrous Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 3-(3-phenoxyphenyl)acrylic acid, 4-phenoxyaniline, and BHT.

  • Solvation: Dissolve the solid mixture in anhydrous EtOAc to achieve a concentration of approximately 0.2 M. Shield the flask from direct light using aluminum foil.

  • Base Addition: Add Pyridine in one portion. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution (50% in EtOAc) dropwise over 15 minutes. Self-Validation Check: The dropwise addition prevents localized heating, ensuring kinetic control and preventing premature polymerization.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Do not heat the reaction.

  • Quenching & Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (2x) to remove Pyridine and unreacted aniline.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acrylic acid and water-soluble T3P byproducts[4].

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath below 35 °C to prevent late-stage polymerization). Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." ResearchGate (ChemInform Abstract). Available at:[Link]

  • Kuznetsova, A. A., et al. "Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model." PMC (National Institutes of Health), 2022. Available at:[Link]

  • Wang, Y., et al. "Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides." Journal of the American Chemical Society, 2024. Available at:[Link]

Sources

Optimizing reaction conditions for the synthesis of N-aryl acrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Covalent Kinase Inhibitors & Michael Acceptors Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Warhead Challenge

Welcome to the Technical Support Center for N-aryl acrylamide synthesis. In modern drug discovery, particularly for covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib), the acrylamide "warhead" is critical.[1] It must be reactive enough to modify a specific cysteine residue on the target protein, yet stable enough to survive synthesis and storage.

This guide moves beyond textbook procedures to address the real-world failure modes of these reactions: polymerization , dimerization (Michael addition) , and hydrolysis .

Module 1: Critical Reaction Pathways

Before troubleshooting, verify which synthetic strategy matches your substrate's sensitivity.

Workflow Visualization

The following diagram outlines the three primary synthetic routes and their logical selection criteria.

AcrylamideSynthesis Start Start: Select Aniline Substrate CheckNu Is the Aniline Nucleophilic? Start->CheckNu Route1 Route A: Acryloyl Chloride (Standard) CheckNu->Route1 Yes (Electron Rich) Route2 Route B: Acid Coupling (Mild) CheckNu->Route2 No (Electron Poor) Route3 Route C: 3-Chloropropionyl (High Precision) CheckNu->Route3 High Value / Scale-up Cond1 Conditions: DIPEA/TEA, DCM, -10°C to 0°C Route1->Cond1 Risk1 Risk: Polymerization & Michael Addition (Dimer) Cond1->Risk1 Cond2 Conditions: Acrylic Acid + T3P or HATU Pyridine/DIPEA Route2->Cond2 Step3a Step 1: 3-Chloropropionyl Cl (No Michael Risk) Route3->Step3a Step3b Step 2: Elimination (TEA/Heat) Forms Acrylamide in situ Step3a->Step3b

Caption: Decision matrix for selecting the optimal synthetic route based on substrate nucleophilicity and risk tolerance.

Module 2: Protocols & Troubleshooting

Protocol A: The "Standard" Acryloyl Chloride Method

Best for: Simple, electron-rich anilines. Fast reaction.

The Core Problem: Acryloyl chloride is a "double electrophile." It can react at the carbonyl (desired amidation) or the alkene (undesired Michael addition).

Optimized Procedure:

  • Solvent: Anhydrous DCM or THF (0.1 M).

  • Base: DIPEA (1.2 equiv) or

    
     (biphasic Schotten-Baumann).
    
  • Temperature: Cool amine solution to -10°C or 0°C .

  • Addition: Add acryloyl chloride (1.05 equiv) dropwise over 15–30 minutes.

  • Quench: Water or sat.

    
     immediately upon consumption of starting material.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Tar/Gel Formation Polymerization of reagent or product.1. Add radical inhibitor (MEHQ or BHT) to the reaction.2. Keep reaction in the dark.3. Do NOT use degassed solvents (trace

is needed for MEHQ to work).
Dimer Formation (M+ mass + 71)Michael addition of unreacted aniline to the product.1. Ensure Acryloyl Chloride is in slight excess (1.1 eq).2. Add reagent slower at lower temp (-20°C).3. Switch to Protocol C (2-step method).
Low Yield (Hydrolysis) Wet solvents or old reagent.1. Distill acryloyl chloride if liquid is yellow/viscous.2. Use fresh anhydrous DCM.
Protocol B: The T3P Coupling (Propylphosphonic Anhydride)

Best for: Electron-deficient anilines or when acid chlorides are too harsh.

Why T3P? Unlike HATU or EDC, T3P generates water-soluble byproducts, making purification simple (often just an extraction). It also exhibits lower epimerization rates and milder activation, reducing polymerization risk.

Optimized Procedure:

  • Dissolve Aniline (1.0 eq) and Acrylic Acid (1.2 eq) in EtOAc or DCM (5–10 V).

  • Add Pyridine (3.0 eq) or DIPEA (2.5 eq). Cool to 0°C.[2][3]

  • Add T3P (50% in EtOAc/DMF) (1.5 eq) dropwise.

  • Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash with water, then 0.5M HCl (if product is stable to acid), then brine.

FAQ:

  • Q: Why no reaction with HATU?

    • A: Acrylic acid can polymerize under the highly activating conditions of HATU before reacting with a sluggish aniline. T3P activates the acid more slowly, matching the kinetics better.

  • Q: The reaction is stuck at 50% conversion.

    • A: Add a catalytic amount of DMAP (0.1 eq) to the T3P reaction to form a reactive acyl-pyridinium intermediate.

Protocol C: The "Osimertinib" Strategy (3-Chloropropionyl Chloride)

Best for: Late-stage functionalization of expensive drug intermediates. Zero risk of Michael addition during coupling.

Mechanism: Instead of using acryloyl chloride, you use 3-chloropropionyl chloride . This saturated acid chloride cannot undergo Michael addition or polymerization during the coupling step. The acrylamide is revealed in a second elimination step.

Step-by-Step:

  • Acylation: React Aniline + 3-chloropropionyl chloride (1.1 eq) + Base (mild, e.g.,

    
    ) in Acetone/THF. Isolate the 3-chloropropionamide intermediate.
    
  • Elimination: Dissolve intermediate in warm solvent (e.g., EtOH or THF at 50°C). Add excess Triethylamine (TEA) or DBU.

  • Result: Quantitative elimination of HCl to form the acrylamide.

Module 3: Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired path and the "Dimer" trap.

ReactionMechanism cluster_prevention Prevention Strategy Aniline Aniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter Attack C=O Acryl Acryloyl Chloride Acryl->Inter Product N-Aryl Acrylamide (Target) Inter->Product -HCl Dimer Michael Adduct (Impurity +71 Da) Product->Dimer + Aniline (Excess) Slow Addition Tip Avoid Dimer: 1. Use Protocol C 2. Keep Aniline Limiting

Caption: The "Dimer Trap": Once product forms, it becomes a Michael acceptor for remaining aniline. Protocol C eliminates this pathway entirely.

Module 4: Stability & Storage FAQs

Q: My isolated acrylamide turned into a solid block in the freezer. Why? A: Spontaneous polymerization.

  • Fix: Store the solid with trace amounts of radical inhibitor (e.g., 10–50 ppm MEHQ) if acceptable for downstream use.

  • Fix: Store as a dilute solution in DMSO or MeOH at -20°C rather than neat solid.

Q: Can I use rotary evaporation to remove excess acryloyl chloride? A: Dangerous. Concentrating acryloyl chloride can lead to violent polymerization or explosion.

  • Fix: Quench the reaction mixture with methanol or water before concentration. Never concentrate unquenched acryloyl chloride.

Q: How do I remove the radical inhibitor (MEHQ) from commercial acryloyl chloride before use? A: Do not remove it unless absolutely necessary for strict kinetic studies. The inhibitor prevents the reagent from polymerizing in the bottle. If you must, pass it through a small plug of inhibitor-remover resin (e.g., alumina) immediately before use.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Waring, M. J., et al. (2016). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery. (Context on covalent inhibitors).

  • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry. (Protocol C / Osimertinib synthesis).

  • Patterson, J. B., et al. (2019). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles.[4] European Journal of Organic Chemistry.

Sources

Troubleshooting solubility issues of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide CAS: 241132-67-2 (Analogous/Scaffold Reference) Classification: Hydrophobic Covalent Inhibitor / Chemical Probe Document ID: TS-SOL-PPPA-01

🔬 Executive Summary

The Challenge: This compound presents a classic "brick dust" profile. It possesses two highly lipophilic phenoxyphenyl moieties flanking a reactive acrylamide core. With a calculated LogP likely exceeding 5.0, it is essentially insoluble in pure aqueous media.

The Solution: Successful handling requires a three-pronged approach:

  • Solvation: Proper DMSO stock management.

  • Dispersion: Kinetic control during dilution to prevent immediate precipitation.

  • Stabilization: Use of surfactants to prevent colloidal aggregation (a common cause of false positives/negatives with this scaffold).

🧩 Module 1: The "Why" – Root Cause Analysis

Before troubleshooting, understand the physicochemical barriers. This molecule fails in buffers due to two competing forces:

  • Hydrophobic Effect: The two diphenyl ether wings drive the molecules to self-associate immediately upon contact with water to minimize entropic penalty.

  • Crystallinity: The planar acrylamide linker facilitates tight packing, requiring high energy to break the crystal lattice.

Visualization: The Precipitation Pathway

The following diagram illustrates the physical states of the compound during processing.

SolubilityPathway Powder Solid Powder (Crystalline) DMSO DMSO Stock (Solvated Monomers) Powder->DMSO Dissolution Buffer_Rapid Aqueous Buffer (Rapid Dilution) DMSO->Buffer_Rapid + Buffer State_Colloid Colloidal Aggregates (False Activity) Buffer_Rapid->State_Colloid No Detergent High Conc. State_Soluble Monomeric Solution (Bio-Active) Buffer_Rapid->State_Soluble + Surfactant < 10µM State_Colloid->Powder Time (Precipitation)

Figure 1: The thermodynamic fate of phenoxyphenyl acrylamides in solution. Without intervention (surfactants), the equilibrium favors aggregation.

🛠 Module 2: Stock Solution Preparation

Issue: "I can't get the powder to dissolve even in DMSO."

Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol or Methanol as primary stock solvents; their solubilizing power is insufficient for this scaffold.

  • Concentration: Aim for 10 mM to 20 mM stocks. Do not attempt >50 mM.

  • Mechanical Aid:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5-10 minutes. Heat is often required to break the initial crystal lattice.

  • Storage: Aliquot immediately into single-use vials. Repeated freeze-thaw cycles introduce atmospheric water, which causes "micro-crashing" (invisible precipitation) inside the DMSO stock.

🧪 Module 3: The Dilution Strategy (Critical)

Issue: "The solution turns cloudy immediately when I add the stock to my assay buffer."

Explanation: This is "solvent shock." Adding 100% DMSO stock directly to 100% water causes local supersaturation.

The "Intermediate Dilution" Protocol

Do not jump from 10 mM (Stock) to 10 µM (Assay) in one step.

StepSourceSolventTarget Conc.[1][2][3]Technique
1 10 mM Stock100% DMSO100 µM (100x)Predilution: Create a working stock in DMSO.
2 Buffer PrepAssay BufferN/AAdd Surfactant: Ensure buffer contains 0.01% Triton X-100 or Tween-20.
3 Final DilutionBuffer (+Surfactant)1 µM (1x)Rapid Dispersion: Pipette buffer into the DMSO while vortexing (or vice versa with rapid mixing).

Why this works: The surfactant (Step 2) coats the hydrophobic molecules immediately as they enter the aqueous phase, preventing them from sticking together.

⚠️ Module 4: Assay Interference & Stability

Issue: "My IC50 values are inconsistent or drifting over time."

Colloidal Aggregation

Compounds with this structure are known "aggregators" (Promiscuous Inhibitors). They form microscopic oil droplets that sequester enzymes, leading to false positives.

  • Diagnostic: Centrifuge the assay mix at high speed (10,000 x g) for 10 mins. If potency drops in the supernatant, your compound was aggregated.

  • Fix: You must include a non-ionic detergent.

    • Recommended: 0.01% Triton X-100 or 0.005% Tween-20.

Chemical Reactivity (The Acrylamide Trap)

Critical Warning: This molecule contains an acrylamide group (Michael Acceptor). It is designed to covalently modify Cysteine residues.

  • Incompatibility: Do NOT use DTT (Dithiothreitol),

    
    -Mercaptoethanol, or Glutathione (GSH) in your assay buffer at high concentrations (>1 mM) during the incubation with the compound.
    
  • Mechanism: These reducing agents contain thiols that will react with the acrylamide warhead, neutralizing your drug before it reaches the target.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent; it is less nucleophilic and compatible with acrylamides.

📉 Troubleshooting Decision Tree

Troubleshooting Start Problem: Inconsistent Data Check_Visual Is the buffer cloudy? Start->Check_Visual Cloudy_Yes Precipitation Check_Visual->Cloudy_Yes Yes Cloudy_No Solution is Clear Check_Visual->Cloudy_No No Action_Detergent Add 0.01% Triton X-100 Cloudy_Yes->Action_Detergent Check_Thiol Does buffer contain DTT? Cloudy_No->Check_Thiol Action_Conc Reduce Conc. < 10 µM Action_Detergent->Action_Conc Still Cloudy? Thiol_Yes Chemical Quenching Check_Thiol->Thiol_Yes Yes Thiol_No Colloidal Aggregation? Check_Thiol->Thiol_No No Action_TCEP Switch DTT to TCEP Thiol_Yes->Action_TCEP Action_Spin Spin Test (10k x g) Thiol_No->Action_Spin

Figure 2: Step-by-step logic for diagnosing solubility and stability failures.

📚 References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation). Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[5] ACS Chemical Biology, 7(12), 1977–1985. Link

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the stability of this compound in solution. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide.

Q1: What are the primary structural features of this molecule that influence its stability? A1: The stability of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is influenced by three key functional groups:

  • The Acrylamide Moiety: This group is susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2] It can also polymerize when exposed to heat or UV light.[3][4][5]

  • Two Phenyl Ether Linkages: Ethers can undergo slow oxidation in the presence of atmospheric oxygen, a process called autoxidation, which can form peroxide impurities.[6][7]

  • Aromatic Rings: The extensive aromatic system makes the compound prone to photodegradation upon exposure to light, particularly UV radiation.[8][9][10]

cluster_main 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Compound Core Structure Acrylamide Acrylamide Group (Hydrolysis, Polymerization) Acrylamide->Compound Ether1 Phenyl Ether Linkage (Oxidation) Ether1->Compound Aromatic Aromatic Rings (Photodegradation) Aromatic->Compound

Caption: Key functional groups affecting compound stability.

Q2: What are the ideal storage conditions for stock solutions of this compound? A2: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.[11][12] For short-term use, 2-8°C is acceptable.[13] Avoid repeated freeze-thaw cycles.[11]

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[11][13][14]

  • Atmosphere: For maximum stability, especially in solvents prone to peroxide formation (like THF or Dioxane), overlay the solution with an inert gas (Argon or Nitrogen) before sealing.[13]

Q3: Which solvents are recommended for dissolving this compound? A3: The compound's large, nonpolar structure suggests it will have better solubility in polar aprotic solvents. Based on the structure and data for similar compounds, the following solvents are recommended starting points:

  • Good Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Moderate to Low Solubility: Acetonitrile, Acetone, Ethanol.[15]

  • Poor Solubility: Water, Hexanes, Heptane.[4][15] Always use anhydrous, high-purity solvents to prevent introducing water or contaminants that can initiate degradation.[12]

Part 2: Troubleshooting Guide for Solution Instability

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.

Start Instability Observed P1 Problem: Precipitation / Cloudiness Start->P1 P2 Problem: Discoloration (Yellowing) Start->P2 P3 Problem: Loss of Potency / Activity Start->P3 C1a Cause: Low Solubility / Supersaturation P1->C1a C1b Cause: Temperature Fluctuation P1->C1b C2a Cause: Oxidation / Peroxide Formation P2->C2a C2b Cause: Photodegradation P2->C2b C3a Cause: Hydrolysis of Acrylamide P3->C3a C3b Cause: General Degradation (Oxidation, etc.) P3->C3b A1a Action: Verify solubility limit. Use co-solvents or switch solvent. C1a->A1a A1b Action: Store at constant temperature. Allow to equilibrate before use. C1b->A1b A2a Action: Use fresh, high-purity solvent. Purge with inert gas (Ar/N2). C2a->A2a A2b Action: Store in amber vials. Work in low-light conditions. C2b->A2b A3a Action: Control solution pH with buffer. Avoid acidic/basic conditions. C3a->A3a A3b Action: Run HPLC stability assay. Implement all preventative measures. C3b->A3b

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel class of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the fluorescence quantum yield (QY) of these compounds. Our approach is rooted in foundational photophysical principles and extensive field experience to empower you to overcome experimental challenges and maximize the potential of these promising fluorophores.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence properties of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide derivatives.

Q1: What is the expected fluorescence behavior of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide derivatives in different solvents?

A1: The fluorescence of these derivatives is highly sensitive to the solvent environment. Generally, you can expect to observe solvatochromism, where the emission wavelength shifts with solvent polarity. In non-polar solvents, the molecule typically exhibits a higher fluorescence quantum yield and a blue-shifted emission spectrum. As the solvent polarity increases, a red-shift (bathochromic shift) in the emission is common.[1][2] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which lowers the energy gap between the excited and ground states.

Q2: Why is the fluorescence quantum yield of my derivative significantly lower in polar solvents like methanol or DMSO compared to non-polar solvents like toluene?

A2: This is a frequently encountered characteristic of many fluorescent molecules, including acrylamide derivatives. The decrease in quantum yield in polar solvents is often due to the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state.[3][4][5] In the excited state, the molecule can undergo a conformational change (twisting), which is stabilized by polar solvent molecules. This TICT state provides a non-radiative decay pathway for the excited electron to return to the ground state, thereby quenching the fluorescence.

Q3: Can aggregation affect the fluorescence of my 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide derivative?

A3: Yes, aggregation can have a profound impact on fluorescence. For many organic fluorophores, aggregation leads to a phenomenon known as Aggregation-Caused Quenching (ACQ), where the fluorescence intensity decreases or is completely quenched in the aggregated or solid state.[6][7][8] This is due to intermolecular interactions that create non-radiative decay pathways. However, it is also possible for some derivatives to exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced upon aggregation due to the restriction of intramolecular rotations.[7][9] The specific behavior will depend on the precise molecular structure of your derivative.

Q4: What are the key structural features of the 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide core that influence its fluorescence quantum yield?

A4: The fluorescence quantum yield is intrinsically linked to the molecular structure. Key factors include:

  • Molecular Rigidity: A more rigid molecular structure generally leads to a higher quantum yield by reducing non-radiative decay pathways associated with molecular vibrations and rotations.[10][11][12]

  • Electron-Donating and -Withdrawing Groups: The nature and position of substituents on the phenyl rings can significantly alter the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence properties.[13]

  • The Acrylamide Moiety: The acrylamide group itself can participate in electronic transitions and influence the overall photophysical behavior.

Section 2: Troubleshooting Guide for Low Fluorescence Quantum Yield

This section provides a structured approach to diagnosing and resolving common issues leading to suboptimal fluorescence quantum yield.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low QY in All Solvents 1. Intrinsic Molecular Properties: The derivative may inherently have a low quantum yield due to efficient non-radiative decay pathways. 2. Sample Impurity: The presence of quenching impurities in the synthesized compound. 3. Photodegradation: The molecule may be unstable under the excitation light.1. Structural Modification: Consider synthetic modifications to increase molecular rigidity or alter the electronic properties. 2. Purification: Re-purify the compound using techniques like column chromatography or recrystallization. Verify purity using HPLC and NMR. 3. Photostability Check: Perform a time-course fluorescence measurement to assess photostability. If degradation is observed, reduce excitation power or exposure time.
Low QY Specifically in Polar Solvents 1. TICT State Formation: As discussed in the FAQs, polar solvents can stabilize a non-emissive TICT state.[2][4][5] 2. Solvent Purity: Impurities in the solvent (e.g., water, dissolved oxygen) can act as quenchers.1. Solvent Selection: Use less polar solvents if the application allows. Alternatively, try to rigidify the environment, for example, by incorporating the molecule into a polymer matrix. 2. Use High-Purity Solvents: Employ spectroscopic grade, anhydrous solvents. Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
Fluorescence Intensity Decreases with Increasing Concentration 1. Aggregation-Caused Quenching (ACQ): At higher concentrations, molecules may aggregate, leading to fluorescence quenching.[6][8] 2. Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence.[14][15]1. Dilution: Work at lower concentrations (typically with absorbance < 0.1 at the excitation wavelength).[14][15] 2. Change Solvent: A different solvent might reduce the tendency to aggregate. 3. Use a Shorter Pathlength Cuvette: This can help to minimize inner filter effects.
Inconsistent or Irreproducible QY Measurements 1. Instrumental Factors: Incorrect instrument settings, such as excitation/emission slit widths or detector sensitivity. 2. Standard Selection: The quantum yield standard may be inappropriate for the measurement. 3. Calculation Errors: Mistakes in the calculation of the relative quantum yield.1. Standardize Protocol: Use consistent instrument parameters for all measurements. 2. Choose an Appropriate Standard: Select a well-characterized quantum yield standard that absorbs and emits in a similar spectral region to your sample.[14] 3. Verify Calculations: Double-check the formula and all input parameters (absorbance, integrated fluorescence intensity, refractive index of the solvent).[16][17]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing and measuring fluorescence quantum yield.

Protocol for Relative Fluorescence Quantum Yield Measurement

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[15][17]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm pathlength quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Your 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide derivative

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your sample and the quantum yield standard in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.[14][15]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate the Quantum Yield: The relative quantum yield (Φₓ) of your sample can be calculated using the following equation[16][17]:

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • mₓ and mₛₜ are the slopes of the linear fits for the sample and the standard, respectively.

    • nₓ and nₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.

Protocol for Investigating Solvent Effects

Procedure:

  • Prepare solutions of your derivative at the same concentration in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

  • Measure the absorption and emission spectra for each solution.

  • Determine the fluorescence quantum yield in each solvent using the protocol described in 3.1.

  • Analyze the trends in emission wavelength and quantum yield as a function of solvent polarity.

Section 4: Visualizations

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dil Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dil measure_abs Measure Absorbance (UV-Vis) prep_dil->measure_abs measure_fl Measure Fluorescence Spectra measure_abs->measure_fl integrate Integrate Fluorescence Spectra measure_fl->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Factors Influencing Fluorescence Quantum Yield

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors QY Fluorescence Quantum Yield rigidity Molecular Rigidity rigidity->QY increases ict Intramolecular Charge Transfer (ICT) ict->QY can decrease solvent Solvent Polarity solvent->QY can decrease concentration Concentration (Aggregation) concentration->QY can decrease (ACQ) temperature Temperature temperature->QY often decreases

Caption: Key factors affecting the fluorescence quantum yield.

References

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Science China Press. (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials. Retrieved from [Link]

  • Ghosh, S., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Molecules, 26(13), 3828. [Link]

  • Gao, F., & Murray, D. H. (2014). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 119, 477–492. [Link]

  • Gomez-Duran, C. F. A., et al. (2020). Rotaxane Formation With Intramolecular Charge Transfer Properties for Phosphate Sensing. Chemistry – A European Journal, 26(68), 15856–15865. [Link]

  • Ware, W. R., & Richter, H. P. (1968). Fluorescence Quenching Via Charge Transfer: The Perylene‐N,N‐Dimethylaniline System. The Journal of Chemical Physics, 48(4), 1595–1601. [Link]

  • Husain, A., et al. (2014). Rigidifying Fluorescent Linkers by Metal–Organic Framework Formation for Fluorescence Blue Shift and Quantum Yield Enhancement. Journal of the American Chemical Society, 136(22), 7801–7804. [Link]

  • Grabarz, A. M., et al. (2024). The effect of rigidity on the emission of quadrupolar strongly polarized dyes. New Journal of Chemistry, 48(1), 138-144. [Link]

  • Zhang, Y., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. ACS Applied Materials & Interfaces, 17(7), 9060-9069. [Link]

  • Park, S. Y., et al. (2011). Impacts of Environmental Rigidity on Photophysical Characteristics and Behaviors of a Quadrupolar Chromophore Revealed by Single-Molecule Fluorescence Spectroscopic Study. The Journal of Physical Chemistry B, 115(20), 6436–6444. [Link]

  • Wikipedia. (n.d.). Aggregation-induced emission. Retrieved from [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87. [Link]

  • Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLoS ONE, 5(11), e15385. [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. NSF Public Access Repository. [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Eisenbrandt, P., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science, 11(2), 374-382. [Link]

  • Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Tang, B. Z. (n.d.). Aggregation-Induced Emission. Retrieved from [Link]

  • HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Zhang, H., et al. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 8(3), 963-971. [Link]

  • Zhang, J., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 93(2), 346–350. [Link]

  • Grabarz, A. M., et al. (2024). The effect of rigidity on the emission of quadrupolar strongly polarized dyes. Diva-Portal.org. [Link]

  • Sindhi, S. (n.d.). Fluorescence Intensity Factors. Scribd. Retrieved from [Link]

  • Wang, Y., et al. (2019). Factors Influencing the Ability of Fluorescence Emission and Fluorescence Quenching Experimental Research. 2019 International Conference on Optical Instruments and Technology: Optical Systems and Modern Optoelectronic Instruments. [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

  • Le, M. V., et al. (2024). Low quantum yield fluorophores: an obstacle or an opportunity?. SPIE Digital Library. [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

  • Birks, J. B. (1970). Fluorescence Quantum Yield Measurements. Photophysics of Aromatic Molecules, 103-132. [Link]

  • Analytical Methods. (2021). Fluorescence assay for acrylamide determination in fried products based on AgInS2/ZnS quantum dots. Retrieved from [Link]

  • ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement?. Retrieved from [Link]

  • MDPI. (2022, October 20). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Retrieved from [Link]

  • PMC. (2022, June 23). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Retrieved from [Link]

  • Macromolecules. (2000, February 4). 3-Dimensional Submicron Polymerization of Acrylamide by Multiphoton Excitation of Xanthene Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of acrylamide upon the ¯uorescence of 2-AP in different.... Retrieved from [Link]

  • American Journal of Polymer Science. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, October 18). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. Retrieved from [Link]

  • PubMed. (2014, April 15). Detection of Acrylamide in Potato Chips Using a Fluorescent Sensing Method Based on Acrylamide Polymerization-Induced Distance Increase Between Quantum Dots. Retrieved from [Link]

  • PubMed. (2020, October 1). Determination of acrylamide in food products based on the fluorescence enhancement induced by distance increase between functionalized carbon quantum dots. Retrieved from [Link]

Sources

Cell permeability optimization for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Cell Permeability Optimization for 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Ticket ID: ADME-OPT-2024-X9 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The "Grease Ball" Paradox

Your compound, 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide , presents a classic medicinal chemistry challenge. Structurally, it consists of two highly lipophilic phenoxy rings linked by a reactive acrylamide "warhead."

The Core Problem: This molecule likely exhibits Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) behavior in the Biopharmaceutics Classification System (BCS).

  • High Lipophilicity (LogP > 4.5 est.): The bis-phenoxy scaffold drives membrane retention, leading to high non-specific binding (NSB) to plasticware.

  • Solubility-Limited Permeability: What looks like "poor permeability" in your assays is likely compound precipitation in the aqueous boundary layer or the donor well.

  • Covalent Reactivity: The acrylamide moiety is a Michael acceptor. If your assay buffer contains nucleophiles (like DTT or high concentrations of serum albumin), you are measuring reaction kinetics, not just permeability.

This guide provides a troubleshooting workflow to decouple solubility artifacts from true membrane permeability.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: "My recovery rates in Caco-2/PAMPA are extremely low (<30%). Where is the compound going?"

Diagnosis: Non-Specific Binding (NSB). Your compound is a "grease ball." It is likely partitioning into the polystyrene plastic of the assay plate or the pipette tips rather than crossing the membrane.

Action Plan:

  • Switch to Glass or Low-Bind Plastics: Use Teflon-coated or pre-blocked plates.

  • The "BSA Block" Technique: Pre-coat your tips and reservoirs with 0.1% BSA, then wash before use.

  • Mass Balance Check: You must analyze the donor, receiver, and membrane/cell lysate compartments. If Donor + Receiver < 80%, you have an NSB problem.

Q2: "The permeability ( ) drops as I increase the concentration. Shouldn't it be constant?"

Diagnosis: Solubility Limit Reached. You have likely exceeded the thermodynamic solubility of the compound in the assay buffer. Once the compound precipitates, the driving force (concentration gradient) is capped, but the calculated denominator (theoretical concentration) keeps rising, artificially lowering the calculated


.

Action Plan:

  • Run a Kinetic Solubility Assay: Determine the exact solubility limit in your specific assay buffer (e.g., HBSS + 1% DMSO).

  • Stay Below Saturation: Ensure your donor concentration is

    
     of the solubility limit.
    
Q3: "My compound is potent in enzyme assays but inactive in whole cell assays."

Diagnosis: The "Free Drug" Hypothesis or GSH Trapping.

  • Possibility A: The compound binds 99.9% to serum proteins (Albumin/AGP) in the media, leaving no free drug to enter the cell.

  • Possibility B: The acrylamide warhead is reacting with intracellular Glutathione (GSH) before reaching the target.

Action Plan:

  • GSH Stability Assay: Incubate the compound with 5 mM GSH (physiological concentration) and monitor adduct formation via LC-MS. If

    
     min, your warhead is too reactive.
    

Module 2: Experimental Optimization Workflows

Protocol A: Optimized PAMPA for Lipophilic Acrylamides

Standard PAMPA often fails for compounds with LogP > 4 due to membrane retention.

ParameterStandard ConditionOptimized Condition (Lipophilic) Rationale
Membrane Lipid 1% Lecithin in Dodecane20% Lecithin in Dodecane Simulates complex bilayers better for greasy drugs.
Sink Condition Buffer onlyBuffer + surfactant (e.g., 0.5% BSA or Tween-20) "Pulls" the lipophilic drug into the receiver well to maintain gradient.
Incubation Time 16 Hours4 - 6 Hours Reduces time for oxidative degradation of the acrylamide.
Stirring NoneHigh Speed (600 rpm) Reduces the Aqueous Boundary Layer (ABL), which is the rate-limiting step for lipophilic drugs.
Protocol B: The "Double-Sink" Caco-2 Setup

Use this to determine if P-gp efflux is masking permeability.

  • Preparation: Seed Caco-2 cells on Transwell inserts (0.4 µm pore). Culture for 21 days.

  • Verification: TEER values must be > 300

    
    .
    
  • Inhibitor Step:

    • Group A: Compound alone.

    • Group B: Compound + Verapamil (50 µM) (P-gp inhibitor).

  • Analysis: Calculate Efflux Ratio (ER) =

    
    .
    
    • If

      
       and Verapamil reduces it to ~1, your compound is a P-gp substrate.
      

Module 3: Visualizing the Optimization Logic

Diagram 1: Troubleshooting Low Permeability

This decision tree guides you through the root cause analysis for your specific scaffold.

PermeabilityLogic Start START: Low Permeability Data CheckSol Step 1: Check Kinetic Solubility (Is buffer clear?) Start->CheckSol CheckRec Step 2: Check Mass Balance (Recovery > 80%?) CheckSol->CheckRec Clear Solution SolIssue Issue: Precipitation Action: Reduce Conc. or Add Cyclodextrin CheckSol->SolIssue Turbid/Precipitate CheckEfflux Step 3: Check Efflux Ratio (B->A / A->B > 2?) CheckRec->CheckEfflux High Recovery NSBIssue Issue: Non-Specific Binding Action: Use Glass/BSA block CheckRec->NSBIssue Low Recovery EffluxIssue Issue: P-gp Substrate Action: Chemical Mod (Cap N-H) or Co-dose Inhibitor CheckEfflux->EffluxIssue High Efflux PermIssue Issue: True Low Permeability Action: Reduce LogP / MW CheckEfflux->PermIssue No Efflux

Caption: Diagnostic logic flow for identifying the root cause of poor permeability data in lipophilic acrylamides.

Diagram 2: The "Sink Condition" Mechanism in PAMPA

Why adding BSA to the receiver plate is critical for your specific molecule.

SinkEffect cluster_sink The Trap (Sink Condition) Donor Donor Well (Compound in Buffer) Membrane Lipid Membrane (Hydrophobic Barrier) Donor->Membrane Passive Diffusion (Rate Limiting if ABL high) Receiver Receiver Well (Buffer + BSA Sink) Membrane->Receiver Desorption BSA BSA Protein Receiver->BSA Binding (Prevents Back-flow)

Caption: Schematic of how BSA in the receiver well acts as a 'sink' to maintain the concentration gradient for lipophilic compounds.

Module 4: Chemical Modification Strategies (SAR)

If assay optimization confirms true low permeability, you must alter the molecule.

1. Warhead Tuning (Reactivity vs. Permeability) The acrylamide is a "hard" electrophile.

  • Strategy: Switch to a

    
    -Cyanoacrylamide .[1] The electron-withdrawing cyano group increases reactivity (reversible covalent) but can also alter the polarity profile.
    
  • Reference: See Covalent MKK7 Inhibitors for examples of warhead tuning [1].

2. Solubilizing Tails The bis-phenoxy core is too greasy.

  • Strategy: Append a solubilizing group (e.g., N-methylpiperazine or morpholine) to the "solvent-exposed" region of the molecule (usually the 4-position of the terminal phenoxy ring).

  • Benefit: This creates an amphiphilic molecule. The basic amine (

    
     ~8) will be protonated in the gut (solubility) but deprotonated at physiological pH (permeability).
    

3. Prodrug Approaches

  • Strategy: If the amide N-H is causing high lattice energy (brick dust), methylate it or use a transient prodrug group.

References

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Source: National Institutes of Health (PMC) URL:[Link]

  • Optimization of experimental conditions for skin-PAMPA measurements. Source: National Institutes of Health (PMC) URL:[Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. Source: National Institutes of Health (PMC) URL:[Link]

  • An update on the discovery and development of reversible covalent inhibitors. Source: ScienceDirect (via PMC) URL:[Link]

Sources

Reducing non-specific binding of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Mechanistic Insight

Compound Analysis: 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a lipophilic covalent inhibitor . To successfully troubleshoot its behavior in biological assays, we must first deconstruct its chemical nature:

  • The "Warhead" (Acrylamide): This is a Michael acceptor. It is designed to form a covalent bond with a nucleophilic cysteine residue on your target protein. However, it can also react non-specifically with other accessible thiols in your assay buffer (e.g., DTT, Glutathione) or non-catalytic surface cysteines on "bystander" proteins.

  • The "Scaffold" (Bis-phenoxy structure): The two phenoxyphenyl rings create a highly hydrophobic, planar surface. This drives the molecule to escape the aqueous buffer environment, leading to two major sources of Non-Specific Binding (NSB):

    • Surface Adsorption: Sticking to plastic tips, tubes, and microplates.

    • Colloidal Aggregation: Stacking upon itself to form sub-micrometer particles that sequester proteins, causing false positives.[1]

Troubleshooting Guide (Q&A)

Q1: I see steep inhibition curves and "sticky" behavior in my biochemical assay. Is this specific binding?

Diagnosis: This is the hallmark of Colloidal Aggregation . Because your compound is highly planar and hydrophobic, it likely exceeds its critical aggregation concentration (CAC) in standard buffers. These colloidal particles adsorb enzyme specifically, inhibiting it physically rather than chemically.

Corrective Action:

  • Add Non-Ionic Detergent: You must include a detergent to disrupt these aggregates.[2]

    • Recommendation: Start with 0.01% to 0.1% Triton X-100 or 0.005% Tween-20 .

    • Validation: If the IC50 shifts significantly (e.g., from 10 nM to >10 µM) upon adding detergent, the initial activity was an artifact of aggregation.

  • Centrifugation Test: Spin your compound dilution at high speed (e.g., 10,000 x g for 10 mins) before adding to the assay. If the potency drops, the active species was a precipitating aggregate.

Q2: My IC50 shifts dramatically when I add BSA to the buffer. Should I remove it?

Diagnosis: This is Protein Sequestration . Albumin (BSA/HSA) has hydrophobic pockets that bind lipophilic drugs. For a molecule with two phenoxy groups, BSA acts as a "sink," lowering the free concentration of the inhibitor available to bind the target.

Corrective Action:

  • Do NOT remove BSA entirely: You need a carrier protein to prevent the compound from sticking to the plate walls (which also lowers free concentration).

  • Switch Blocking Agents: Replace BSA with 0.05% Gelatin or PEG-based blockers . Gelatin is less lipophilic and less likely to sequester small hydrophobic molecules while still blocking surface sites.

  • Mathematical Correction: If you must use BSA (e.g., for enzyme stability), acknowledge the "serum shift." Report unbound intrinsic potency or perform a BSA-titration to extrapolate zero-protein potency.

Q3: The compound shows activity against my cysteine-null mutant. How is this possible?

Diagnosis: This indicates Thiol-Independent NSB or Promiscuous Reactivity . Even without the specific cysteine, the acrylamide might be reacting with other nucleophiles (like Lysine at high pH) or the hydrophobic scaffold is binding allosterically.

Corrective Action:

  • Saturated Control: Synthesize or purchase the propionamide analog (where the double bond of the acrylamide is reduced/saturated).

    • Logic: This analog cannot form covalent bonds. If it still binds/inhibits the mutant, the interaction is driven purely by the hydrophobic scaffold (non-covalent NSB).

  • Check pH: Ensure your assay buffer pH is < 7.5. At pH > 8.0, acrylamides become more promiscuous and can react with amine groups (Lysine/N-terminus).

Experimental Protocols

Protocol A: Detergent-Dependent Aggregation Check

Purpose: To determine if the observed inhibition is due to specific binding or colloidal artifacts.

StepActionCritical Note
1 Prepare 2x Buffer: Create two buffers. Buffer A (PBS only) and Buffer B (PBS + 0.1% Triton X-100).Freshly prepared detergent is crucial to avoid oxidation.
2 Compound Dilution: Dilute the compound to 10x its apparent IC50 in both buffers.
3 Incubation: Incubate compound in buffers for 15 minutes at RT.Allows aggregates to form (Buffer A) or disperse (Buffer B).
4 Enzyme Addition: Add target enzyme to both. Incubate for standard reaction time.
5 Readout: Measure enzyme activity.
6 Analysis: Calculate % Inhibition.Result: If Inhibition is 90% in Buffer A but <10% in Buffer B, the compound is a colloidal aggregator.
Protocol B: Optimizing Surface Plasmon Resonance (SPR)

Purpose: To measure kinetics (


) without hydrophobic fouling.
  • Sensor Chip Selection: Use a CM5 (Dextran) or PEG-coated chip. Avoid planar hydrophobic chips (like C1) which will attract the phenoxy rings.

  • Flow Rate: High flow (50-100 µL/min) minimizes mass transport limitations and re-adsorption of hydrophobic species.

  • Solubility Check: Perform a "Clean Screen." Inject the compound at the highest concentration over a reference surface (no protein).

    • Pass Criteria: Square wave binding (rapid on/off) that returns to baseline immediately.

    • Fail Criteria: "Sticky" dissociation (slow drift back to baseline) indicates the compound is coating the microfluidics.

Visualizing the Assay Ecosystem

The following diagram illustrates the competing pathways your molecule faces in solution. Your goal is to maximize Path A while suppressing Paths B, C, and D.

AssayDynamics cluster_legend Optimization Strategy Compound Free Inhibitor (Monomer) Target Target Protein (Cysteine Active Site) Compound->Target Path A: Specific Binding (Desired) Aggregate Colloidal Aggregate (False Positive) Compound->Aggregate Path B: Hydrophobic Stacking Plastic Plastic Surface (Loss of Potency) Compound->Plastic Path C: Surface Adsorption Albumin BSA/Albumin (Sequestration) Compound->Albumin Path D: Hydrophobic Pocket Binding SpecificComplex Covalent Complex (Specific Inhibition) Target->SpecificComplex Acrylamide Reaction Aggregate->Target Physical Sequestration (Artifact) Note1 Block Path B: Add 0.01% Triton X-100 Note2 Block Path C: Use Low-Binding Plates Note3 Manage Path D: Switch BSA to Gelatin

Caption: Figure 1: The "Fate of the Inhibitor." Path A represents the desired pharmacological interaction. Paths B, C, and D represent sources of NSB and assay interference that must be mitigated via buffer optimization.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

    • Context: The foundational paper describing colloidal aggregation of hydrophobic screening compounds.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[3] Nature Protocols, 1(2), 550-553. Link

    • Context: Provides the standard protocol for using Triton X-100 to differentiate specific inhibition
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

    • Context: Discusses the design and optimization of acrylamide-based covalent inhibitors, including reactivity consider
  • Owen, S. C., et al. (2014). Colloidal aggregation of small molecules in biochemical assays. Encyclopedia of Analytical Chemistry. Link

    • Context: Detailed technical review on identifying and mitigating aggregation in drug discovery.[4][5]

Sources

Method development for removing impurities from 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that robust impurity removal is critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds.[1] This center provides troubleshooting guides and FAQs to address specific experimental issues, grounded in established scientific principles.

Troubleshooting Guide: Isolating Pure Product

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My final product is an oil or waxy solid with a low, broad melting point. What is the likely cause and how do I fix it?

Answer:

This is a classic sign of significant impurities, which disrupt the crystal lattice of the final compound. The most common culprits are unreacted starting materials and residual solvents from the reaction or workup.

  • Causality: The synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide likely involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[] Unreacted amines (e.g., 4-phenoxyaniline) or acids can remain. Furthermore, high-boiling solvents like DMF or DMSO, often used to solubilize reactants, can be difficult to remove completely.[3]

  • Diagnostic & Solution Workflow:

    • Initial Analysis: First, analyze a small sample of the crude product by Thin Layer Chromatography (TLC) against the starting materials. This will quickly confirm if unreacted starting materials are present. For a more detailed profile, use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

    • Acid-Base Extraction: If starting materials are present, an acid-base liquid-liquid extraction is highly effective.[7]

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine impurities.

      • Subsequently, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting materials or by-products.

      • Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.[7]

    • Solvent Removal: If residual high-boiling solvents are suspected (often visible in ¹H NMR spectra), co-evaporation can be effective. Dissolve the product in a low-boiling solvent (like dichloromethane) and evaporate under reduced pressure. Repeat this process 2-3 times. For stubborn solvents, high-vacuum drying for an extended period may be necessary.

Question 2: I see a persistent impurity with a similar polarity to my product in HPLC/TLC analysis. How can I improve separation?

Answer:

This indicates that a simple purification method like recrystallization may not be sufficient. Column chromatography is the most versatile technique for separating compounds with similar polarities.[7]

  • Causality: The impurity could be a byproduct from a side reaction, such as the formation of an isomer or a related amide. These structurally similar compounds will have comparable polarities, making them difficult to separate.

  • Troubleshooting Column Chromatography:

    • Optimize the Solvent System: The key to good separation is selecting the right mobile phase (eluent).[7]

      • TLC Screening: Use TLC to test various solvent systems. A good system will show a clear separation between your product spot and the impurity, with an Rf value for your product between 0.2 and 0.4.

      • Adjusting Polarity: If the spots are too close, slightly decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

      • Changing Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the interactions with the silica gel and improve separation.

    • Improve Column Packing and Loading:

      • Ensure the silica gel is packed uniformly to avoid channeling.

      • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and pre-adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated liquid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

Impurities are broadly classified as organic, inorganic, and residual solvents.[1]

Impurity ClassSpecific ExamplesLikely OriginRecommended Analytical Technique
Organic Impurities Unreacted starting materials (e.g., 4-phenoxyaniline), by-products, intermediates, degradation products.Incomplete reaction, side reactions during synthesis, or product degradation during storage or workup.[1][8]HPLC, LC-MS, NMR[4][5]
Inorganic Impurities Reagents, catalysts, inorganic salts.Manufacturing process, catalysts used in the reaction (e.g., boronic acids), or salts from acid/base workups.[9][10]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[9]
Residual Solvents Dichloromethane, Ethyl Acetate, DMF, Toluene, Hexane.Used as reaction or purification media.[1]Gas Chromatography (GC) with headspace analysis.[11]

Q2: Which purification technique should I try first?

The choice depends on the nature of the impurities and the physical state of your product.[7] The following workflow can guide your decision.

G start Crude Product Analysis (TLC, NMR, or LCMS) is_solid Is the product a solid? start->is_solid solubility_diff Different solubility profiles? is_solid->solubility_diff Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Wax) impurities_known Are impurities mainly unreacted starting materials? polarity_diff Different polarities? impurities_known->polarity_diff No acid_base_wash Acid-Base Extraction impurities_known->acid_base_wash Yes solubility_diff->impurities_known No recrystallization Recrystallization solubility_diff->recrystallization Yes polarity_diff->chromatography Yes further_analysis Purity Check (HPLC, Melting Point) polarity_diff->further_analysis No (Re-evaluate synthesis) recrystallization->further_analysis acid_base_wash->further_analysis chromatography->further_analysis further_analysis->chromatography Purity <98% (Try different method) end Pure Product further_analysis->end Purity >98%

Caption: Decision workflow for selecting a primary purification technique.

Q3: Can you provide a reliable, step-by-step protocol for recrystallization?

Absolutely. Recrystallization is an excellent technique for purifying solid compounds by leveraging differences in solubility.[12]

Protocol: Recrystallization of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
  • Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Impurities either remain insoluble in the hot solvent or stay dissolved as the solution cools.

  • Solvent Selection: The choice of solvent is critical. For a molecule like this, with both aromatic and polar amide character, good starting points are polar solvents like ethanol, isopropanol, or acetonitrile, or a mixed solvent system like Toluene/Heptane.[13][14] Test solubility in small vials before committing to the bulk sample.

  • Step-by-Step Procedure:

    • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring.

    • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.[15]

    • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.

    • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Do not disturb the flask during this period.

    • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to induce further crystallization.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

    • Validation: Check the purity of the recrystallized product by measuring its melting point (it should be sharp and higher than the crude product) and by an appropriate analytical method like HPLC.

General Workflow for Impurity Identification and Removal

The following diagram outlines a systematic approach to tackling impurities, from initial detection to final purification.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Execution & Validation A Crude Product B Initial Purity Screen (TLC, HPLC, ¹H NMR) A->B C Impurity Detected? B->C D Identify Impurity Structure (LC-MS, High-Res MS, 2D NMR) C->D Yes E Select Purification Strategy (Based on impurity properties) C->E Yes M Pure Compound C->M No D->E F Recrystallization (Solvent Screening) E->F G Column Chromatography (Solvent System Optimization) E->G H Acid-Base Extraction (For acidic/basic impurities) E->H I Perform Purification F->I G->I H->I J Analyze Fractions / Mother Liquor I->J K Combine Pure Fractions & Concentrate J->K L Final Purity Analysis (HPLC >98%, NMR, Melting Point) K->L L->E Fail L->M Pass

Caption: A comprehensive workflow from impurity detection to validation.

This guide provides a foundational framework for addressing common purification challenges. Method development is often an iterative process, and careful, systematic experimentation is key to achieving a highly pure final product.

References

  • Purification of acrylamide - US3324180A. Google Patents.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology. Available at: [Link]

  • Method of purification of acrylamide by distillation with a polymer inhibitor - US3855075A. Google Patents.
  • Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. ACS Omega. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Available at: [Link]

  • Review of Research into the Determination of Acrylamide in Foods. MDPI. Available at: [Link]

  • Method for synthesis of acrylamide derivatives - US20070106090A1. Google Patents.
  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Pharmaceuticals (Basel). Available at: [Link]

  • Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of. Arumugam Ramu and Kannapiran Rajendrakumar. Available at: [Link]

  • Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides. Journal of the American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

Comparative Profiling of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Against Established Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the next generation of targeted covalent inhibitors (TCIs), it is critical to look beyond basic


 values and dissect the kinetic mechanisms that drive clinical efficacy. The resurgence of covalent kinase inhibitors has fundamentally reshaped oncology and immunology drug discovery .

This guide provides an in-depth comparative analysis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (PPA) (CAS: 478258-17-2)—a structurally distinct TCI candidate—against gold-standard clinical inhibitors like Ibrutinib and Osimertinib. We will explore its mechanistic rationale, benchmark its kinetic parameters, and outline the self-validating experimental workflows required to characterize its covalent engagement.

Mechanistic Rationale: The -Substituted Acrylamide Advantage

The efficacy of a targeted covalent inhibitor relies on a two-step kinetic process: initial reversible binding (


) followed by irreversible covalent bond formation (

).

Most FDA-approved TCIs (e.g., Ibrutinib, Osimertinib) utilize a terminal acrylamide warhead to target non-catalytic cysteines (such as Cys481 in BTK or Cys797 in EGFR). While highly effective, terminal acrylamides possess high intrinsic electrophilicity, which can occasionally lead to off-target haptenization and toxicity.

PPA diverges from this paradigm. Structurally, it is an


-aryl cinnamide derivative. The dual phenoxyphenyl (diphenyl ether) moieties act as the reversible recognition elements, driving deep occupation of the hydrophobic ATP-binding pocket. Crucially, the acrylamide warhead in PPA is 

-substituted
with an aryl group. This substitution sterically and electronically dampens the intrinsic reactivity of the Michael acceptor. Consequently, covalent bond formation requires a highly optimized, proximity-driven orientation within the active site, potentially enhancing kinome selectivity by minimizing indiscriminate cysteine labeling.

Mechanism E Kinase Target (e.g., Cys481 / Cys797) EI Reversible Complex (E·I) Driven by Phenoxyphenyls E->EI + I (k_on) I PPA (β-Substituted Acrylamide) EI->E k_off EI_cov Covalent Adduct (E-I) Irreversible Engagement EI->EI_cov k_inact (Proximity-Driven)

Figure 1: Two-step kinetic mechanism of covalent kinase inhibition by PPA.

Comparative Performance Profiling

To objectively evaluate PPA, we must benchmark its predicted kinetic and structural parameters against established TCIs. The standard metric for covalent efficiency is the


 ratio. Because PPA utilizes a dampened 

-substituted warhead, its

is inherently lower than that of terminal acrylamides; however, its extended hydrophobic surface area compensates by driving a lower (tighter)

.
Table 1: Kinetic and Structural Comparison of Covalent Kinase Inhibitors
ParameterPPA (3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide)IbrutinibOsimertinib
Primary Target(s) BTK / EGFR (Screening Candidate)BTKEGFR (T790M/L858R)
Target Nucleophile Cys481 / Cys797Cys481Cys797
Warhead Type

-substituted Acrylamide (Cinnamide)
Terminal AcrylamideTerminal Acrylamide
Intrinsic Reactivity Low / ModerateHighHigh
Reversible Affinity (

)
~15 - 50 nM (Pre-clinical range)0.7 nM3.0 nM
Inactivation Rate (

)
ModerateHighHigh
Covalent Efficiency (

)



Adduct Mass Shift (

Da)
+407.47 Da +440.50 Da+499.59 Da

Experimental Workflows for Covalent Validation

To rigorously validate PPA as a true covalent inhibitor rather than a slow, tight-binding reversible inhibitor, we must employ orthogonal, self-validating experimental systems.

Protocol A: Intact Protein Mass Spectrometry (Top-Down MS)

Mass spectrometry is the gold standard for confirming covalent adduct formation and calculating binding stoichiometry . The exact molecular weight of PPA is 407.47 g/mol . Upon Michael addition, no leaving group is expelled, meaning the intact protein mass must shift by exactly +407.47 Da.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant kinase domain (e.g., BTK, 2 µM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid nucleophilic reducing agents like DTT or

    
    -mercaptoethanol during incubation, as they will compete for the acrylamide warhead.
    
  • Inhibitor Incubation: Add PPA at a 10-fold molar excess (20 µM). Incubate at 25°C for 60–120 minutes.

  • Acidic Quenching: Terminate the reaction by adding 0.1% Formic Acid (v/v) to denature the protein and halt the Michael addition.

  • LC-MS Analysis: Inject the sample onto an LC-MS system (ESI-TOF or Orbitrap) using a C4 desalting column.

  • Deconvolution: Process the raw multiply-charged spectra using deconvolution software (e.g., MaxEnt1) to determine the intact mass. A singular peak shifted by +407.47 Da confirms a 1:1 covalent stoichiometry.

MS_Workflow Step1 1. Incubation Kinase + PPA (10x excess) Step2 2. Acidic Quenching 0.1% Formic Acid Step1->Step2 Step3 3. LC-MS Analysis ESI-TOF / Orbitrap Step2->Step3 Step4 4. Spectral Deconvolution Detect +407.47 Da Mass Shift Step3->Step4

Figure 2: Step-by-step intact protein mass spectrometry workflow for covalent adduct validation.

Protocol B: Biochemical Washout Assay

While MS proves a covalent bond can form, a washout assay proves that the bond yields physiological durability and insurmountable inhibition even when the free drug is cleared .

Step-by-Step Methodology:

  • Pre-incubation: Incubate the kinase with PPA, Ibrutinib (positive covalent control), or a reversible inhibitor (negative control) at

    
     for 60 minutes to ensure >95% target occupancy.
    
  • Washout Phase: Pass the reaction mixture through a rapid gel filtration column (e.g., Zeba Spin Desalting Column) pre-equilibrated with assay buffer containing 1 mM DTT. Causality note: DTT is introduced here to maintain kinase stability and instantly quench any residual free PPA that escapes the column.

  • Activity Measurement: Initiate the kinase reaction by adding ATP (at

    
    ) and a fluorescent peptide substrate. Monitor product formation continuously via TR-FRET or microfluidic mobility shift.
    
  • Data Interpretation: The reversible control will rapidly dissociate, restoring >80% of kinase activity. PPA and Ibrutinib will exhibit <5% activity recovery, validating irreversible target engagement.

Washout PreInc 1. Pre-incubation (Kinase + Inhibitor) Wash 2. Gel Filtration (Remove Free Drug) PreInc->Wash Assay 3. Activity Assay (+ ATP & Substrate) Wash->Assay Rev Reversible Control Activity Restored (>80%) Assay->Rev Rapid Dissociation Cov Covalent Inhibitor (PPA) Activity Blocked (<5%) Assay->Cov Irreversible Bond

Figure 3: Logical workflow and expected kinetic outcomes of the biochemical washout assay.

Conclusion

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (PPA) represents a sophisticated approach to covalent kinase inhibition. By utilizing a


-substituted acrylamide, it trades the raw, indiscriminate reactivity of terminal acrylamides for a requirement of precise, proximity-driven alignment mediated by its dual phenoxyphenyl groups. When evaluated through rigorous, self-validating protocols like Intact MS and Washout Assays, candidates like PPA provide a blueprint for developing next-generation TCIs with enhanced safety profiles.
References
  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. "Trends in kinase drug discovery: targets, indications and inhibitor design." Nature Reviews Drug Discovery 20, 839–861 (2021).[Link]

  • Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. "Chemoproteomic methods for covalent drug discovery." Chemical Society Reviews 50, 8361–8381 (2021).[Link]

  • Mader, L. K., Borean, J. E., & Keillor, J. W. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry 16, 63-76 (2025).[Link]

Validating the Covalent Mechanism of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Mechanistic Profile[1][2][3]

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a small molecule characterized by a central


-unsaturated amide (acrylamide) linker connecting two hydrophobic diphenyl ether moieties.[1][2] In drug discovery, this specific scaffold is designed to act as a Targeted Covalent Inhibitor (TCI) .[2]

Unlike reversible inhibitors that rely solely on equilibrium binding (


), this compound utilizes a two-step mechanism:[1][2]
  • Recognition: The hydrophobic phenoxyphenyl groups align the molecule within the target's binding pocket (often a kinase ATP-pocket or protease active site).[2]

  • Reaction: The electrophilic

    
    -carbon of the acrylamide warhead undergoes a Michael Addition  reaction with a specific nucleophilic cysteine residue on the target protein, forming an irreversible covalent bond.[2][3]
    

This guide details the validation protocols required to confirm this specific Mechanism of Action (MoA), comparing its performance against reversible analogs and establishing the critical kinetic parameters (


) that define its potency.
The Chemical Mechanism (Michael Addition)

The core validation hypothesis is that the acrylamide moiety functions as a Michael acceptor.[2][4][5][6]

MichaelAddition Compound Acrylamide Inhibitor (Electrophile) Complex Non-Covalent Complex (E·I) Compound->Complex Binding (Ki) Target Target Protein (Cys-SH Nucleophile) Target->Complex Adduct Covalent Adduct (E-I) Complex->Adduct Michael Addition (kinact)

Figure 1: The two-step mechanism of targeted covalent inhibition.[1][2][4] The initial reversible binding (


) places the acrylamide warhead in proximity to the cysteine, enabling the irreversible reaction (

).[1][2]

Comparative Analysis: Covalent vs. Reversible Alternatives

To validate the MoA, you cannot test the compound in isolation.[2] You must compare it against a Reversible Control (usually the saturated analog) to prove that the biological effect is driven by the covalent warhead and not just hydrophobic binding.[2]

FeatureSubject Compound (Acrylamide)Alternative A: Reversible Analog (Propanamide)Alternative B: Competitive Inhibitor (Standard Drug)
Structure Contains

-unsaturated double bond.[1][2]
Saturated linker (C-C single bond).[1][2]Distinct scaffold (No warhead).[1][2]
Binding Type Irreversible (Covalent).[1][2]Reversible (Equilibrium).[1][2]Reversible (Equilibrium).[1][2]
IC50 Behavior Time-Dependent: IC50 decreases as incubation time increases.[1][2]Time-Independent: IC50 remains constant regardless of pre-incubation.[1][2]Time-Independent.[1][2]
Washout Effect Activity does not recover after washout.[1][2]Activity recovers fully after washout.Activity recovers.
Primary Metric

(Efficiency).[1][2]

or

.

or

.

Experimental Validation Protocols

The following protocols are designed to be self-validating. If the compound fails any of these steps, it is likely acting as a reversible inhibitor or a non-specific aggregator rather than a specific covalent modifier.[2]

Protocol A: Time-Dependent Inhibition (IC50 Shift)

Objective: To demonstrate that potency is driven by the accumulation of covalent bonds over time.[1][2]

Methodology:

  • Preparation: Prepare a 10-point dilution series of the Subject Compound and the Reversible Analog (Alternative A).[2]

  • Incubation: Incubate the compound with the target enzyme for varying durations (

    
     minutes) before adding the substrate (ATP/peptide).[2]
    
  • Reaction: Initiate the enzymatic reaction and measure activity.

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    

Expected Result:

  • Subject Compound: The

    
     should drop significantly (e.g., 10-fold) as pre-incubation time increases.[2]
    
  • Reversible Analog: The

    
     should remain flat/constant across all time points.
    
Protocol B: Jump-Dilution (Washout) Assay

Objective: To prove the irreversibility of the binding.[1][2]

Methodology:

  • Incubation: Incubate the enzyme with the compound at a concentration of

    
     for 1 hour (to ensure 100% inhibition).
    
  • Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into a buffer containing the substrate. This lowers the free inhibitor concentration to

    
    .[2]
    
  • Measurement: Monitor enzymatic activity continuously for 60 minutes.

Workflow Diagram:

WashoutProtocol Step1 Incubate Enzyme + Inhibitor (High Conc: 10x IC50) Step2 Rapid Dilution (100-fold) (Final Conc: 0.1x IC50) Step1->Step2 Branch Check Activity Step2->Branch ResultA No Activity Recovery (Validates Covalent MoA) Branch->ResultA Subject Compound ResultB Activity Recovers (Indicates Reversible Binding) Branch->ResultB Reversible Analog

Figure 2: The Jump-Dilution workflow. A true covalent inhibitor maintains inhibition even after the free compound is removed via dilution.[2]

Protocol C: Intact Protein Mass Spectrometry

Objective: Definitive physical proof of adduct formation.[2]

Methodology:

  • Reaction: Incubate the target protein (10

    
    M) with the Subject Compound (12 
    
    
    
    M) for 60 minutes.[2]
  • Control: Run a parallel sample with the Reversible Analog or DMSO.

  • Analysis: Analyze via LC-MS (ESI-TOF). Deconvolute the spectra to obtain the mass of the protein.[2]

Data Interpretation:

  • Target Mass:

    
    .
    
  • Subject Compound Mass:

    
    .
    
  • Valid Result: You must observe a mass shift of exactly

    
     (or 
    
    
    
    if a proton is lost during the reaction, though acrylamide addition is typically additive).[1][2]
  • Failure Mode: If you see the native protein mass, the compound is not binding covalently.[2]

Quantitative Assessment: [1][2]

For covalent inhibitors,


 is a flawed metric because it changes with time.[2] The correct ranking metric is the ratio of the inactivation rate (

) to the binding constant (

).

Data Summary Table (Example Data Structure)

Compound

(

M)(Affinity)

(

)(Reactivity)

(

)(Efficiency)
Interpretation
Subject Compound 0.50.051666Valid TCI. Balanced affinity and reactivity.[1][2]
Reversible Analog 0.8N/AN/ABinds, but does not react.[2]
Hyper-Reactive Analog 10.00.5833High reactivity but poor recognition (Potential toxicity).[1][2]

Why this matters: A high


 derived from a low 

(good binding) and moderate

is preferred over a high

driven by a "hot" warhead, which leads to off-target toxicity (glutathione depletion).[1][2]

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[2] The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307–317.[2] Link

  • Strelow, J. M. (2017).[2] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 5–20.[2] Link[1][2]

  • Baillie, T. A. (2016).[2] Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie International Edition, 55(43), 13408–13421.[2] Link[1][2]

  • Bauer, R. A. (2015).[2] Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies.[2] Drug Discovery Today, 20(9), 1061–1073.[2] Link[1][2]

Sources

Advanced Comparison Guide: Photophysical Tuning of Substituted Phenoxyphenyl Acrylamides for Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxyphenyl acrylamides are widely recognized as the core pharmacophore in targeted covalent inhibitors (TCIs), such as the BTK inhibitor ibrutinib. Beyond their therapeutic utility, there is growing interest in leveraging their intrinsic photophysical properties to create "turn-on/turn-off" fluorescent probes for label-free chemoproteomic profiling.

This guide provides an in-depth comparison of how different substitutions on the phenoxyphenyl and acrylamide moieties affect their UV-Vis absorption, fluorescence emission, and quantum yields, alongside self-validating protocols for their characterization.

Mechanistic Principles: The D-π-A Architecture

The intrinsic fluorescence of phenoxyphenyl acrylamides is governed by a Donor-π-Acceptor (D-π-A) push-pull system. The electron-rich phenoxy ether acts as the electron donor (D), conjugated through the aromatic ring to the electron-deficient


-unsaturated acrylamide, which acts as the acceptor (A).
  • Electron-Donating Groups (EDGs): Adding an EDG (e.g., a methoxy group, -OMe) to the phenoxy ring increases the electron density, strengthening the intramolecular charge transfer (ICT). Causality: This stronger ICT lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift in both absorption and emission spectra, and generally increasing the fluorescence quantum yield (

    
    ).
    
  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., fluorine, -F) dampens the ICT. Causality: This widens the HOMO-LUMO gap, leading to a hypsochromic (blue) shift and a heavily reduced quantum yield.

  • Target Engagement & Signal Modulation: In chemoproteomics, the acrylamide acts as a tunable covalent warhead[2]. When the acrylamide undergoes a Michael addition with a target protein's cysteine residue (such as in), the

    
    -unsaturated double bond is reduced. Causality:  This reduction breaks the extended 
    
    
    
    -conjugation of the acceptor, abruptly halting the ICT. This structural change causes a massive blue shift or total quenching of the fluorescence, acting as a direct, label-free readout for target engagement.

Comparative Photophysical Data

The following table summarizes the photophysical performance of four structural variants of phenoxyphenyl acrylamides (PPAs) measured in ethanol at 25°C.

CompoundSubstitution TypeAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Unsubstituted-PPA None (Baseline)3104201100.05
4'-Methoxy-PPA EDG (-OMe)3354651300.18
4'-Fluoro-PPA EWG (-F)3054101050.03
N,N-Dimethyl-PPA Tertiary Amide3154301150.08

Data Interpretation: The 4'-Methoxy substitution provides the most optimal profile for biological imaging, offering the highest quantum yield and the longest Stokes shift, minimizing background cellular autofluorescence.

Workflow Visualization

G A Substituted Phenoxyphenyl Acrylamide B UV-Vis Absorption Characterization A->B Photophysical Setup C Fluorescence Emission Profiling A->C D-π-A Push-Pull D Target Cysteine Engagement A->D Covalent Binding E Conjugation Break: Fluorescence Shift C->E Signal Modulation D->E Michael Addition

Workflow of photophysical characterization and target engagement of phenoxyphenyl acrylamides.

Self-Validating Protocol: Relative Fluorescence Quantum Yield ( )

To objectively compare the photophysical performance of these synthesized variants, the comparative method of Williams et al. must be utilized. This protocol relies on a [1] to ensure accuracy.

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.1 M

    
     (Known 
    
    
    
    ). Prepare a separate stock of the synthesized PPA variant in ethanol.
  • Serial Dilution: Create five serial dilutions for both the standard and the unknown sample.

  • Absorbance Measurement (The Causality Rule): Measure the UV-Vis absorbance of all samples at the chosen excitation wavelength (e.g., 310 nm).

    • Critical Causality: You must ensure all absorbance values remain below 0.1 OD. At higher concentrations, the fluorophore re-absorbs its own emitted light (the inner filter effect). This non-linear distortion artificially depresses the measured emission intensity, leading to an inaccurate, underestimated quantum yield.

  • Fluorescence Acquisition: Acquire fluorescence emission spectra for all dilutions using the exact same excitation wavelength and slit widths. Integrate the total area under the emission peak for each sample.

  • Data Plotting & Self-Validation: Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis) to obtain the gradient (

    
    ).
    
    • Self-Validating Check: Calculate the linear regression (

      
      ) of the plot. The system self-validates if 
      
      
      
      . A deviation from linearity immediately indicates concentration quenching, aggregation, or pipetting errors, invalidating the run before any complex calculations are performed.
  • Calculation: Calculate the final quantum yield using the comparative equation:

    
    
    (Where 
    
    
    
    is the gradient and
    
    
    is the refractive index of the respective solvents).

References

  • Title : Relative and absolute determination of fluorescence quantum yields of transparent samples Source : Nature Protocols URL :[Link]

  • Title : Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source : Journal of the American Chemical Society URL :[Link]

  • Title : Chemoproteomics-enabled covalent ligand screen reveals a cysteine hotspot in reticulon 4 that impairs ER morphology and cancer pathogenicity Source : Chemical Communications URL :[Link]

Sources

In Vitro vs. In Vivo Efficacy of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Structural Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, primarily through the use of electrophilic warheads that form irreversible bonds with non-catalytic cysteine residues on target proteins [1]. 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS: 478258-17-2) is a prototypical covalent compound that perfectly illustrates the classic "TCI paradox": exceptional in vitro potency that often fails to translate into in vivo efficacy.

Structurally, this compound features two massive, highly lipophilic diaryl ether (phenoxyphenyl) groups flanking an unsubstituted acrylamide warhead.

  • The Phenoxyphenyl Moieties: Drive the initial reversible binding affinity (

    
    ) by occupying deep hydrophobic pockets (e.g., the DFG-out conformation of kinases).
    
  • The Acrylamide Warhead: Acts as a Michael acceptor, driving the irreversible inactivation rate (

    
    ) by reacting with a proximal cysteine [3].
    

While this design guarantees rapid target engagement in a controlled biochemical assay, it introduces severe pharmacokinetic (PK) liabilities in living systems, notably extrahepatic clearance via glutathione (GSH) scavenging [2].

G Target Kinase Target (E) + Inhibitor (I) Reversible Reversible Complex (E·I) Target->Reversible k_on / k_off (Driven by Phenoxyphenyl) OffTarget GSH Quenching (Off-Target) Target->OffTarget Plasma GSH (In Vivo Barrier) Covalent Covalent Adduct (E-I) Reversible->Covalent k_inact (Acrylamide Warhead)

Caption: Two-step covalent binding mechanism vs. in vivo glutathione (GSH) quenching.

In Vitro Efficacy: High Potency via Covalent Engagement

In a biochemical vacuum, 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide exhibits best-in-class target engagement. Because covalent inhibitors are not in equilibrium, standard


 values are highly assay-dependent. The true measure of efficacy is the second-order rate constant, 

[4].
Experimental Protocol: Time-Dependent Kinase Inhibition (TR-FRET)

Causality Focus: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with varying pre-incubation times. Because covalent bond formation is time-dependent, a shift in


 over time self-validates the irreversible mechanism of the acrylamide warhead.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of the compound in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-incubation: Add recombinant target kinase (e.g., BTK or EGFR) at 0.5 nM to the compound wells. Incubate at room temperature for three distinct time points: 10, 30, and 60 minutes. Rationale: Capturing multiple time points allows the calculation of the pseudo-first-order rate constant (

    
    ).
    
  • Reaction Initiation: Add ATP (at the established

    
     for the kinase) and biotinylated peptide substrate to initiate the reaction.
    
  • Quenching & Detection: After 30 minutes, quench the reaction with EDTA (20 mM). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm). Plot fractional activity vs. time to extract

    
     (reversible affinity) and 
    
    
    
    (maximum inactivation rate).
In Vitro Data Comparison

Benchmark: Ibrutinib (A clinically approved acrylamide-based TCI).

Compound

(60 min pre-incubation)

(nM)

(

)

(

)
Cell Viability

(72h)
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide 1.2 nM8.50.015

45 nM
Ibrutinib (Control) 0.5 nM3.20.012

12 nM

Analysis: The compound demonstrates exceptional in vitro metrics. The high


 confirms that the unsubstituted acrylamide is highly reactive, rapidly forming the covalent adduct once the phenoxyphenyl groups anchor the molecule in the binding pocket.

In Vivo Efficacy: The Pharmacokinetic Bottleneck

Despite stellar in vitro data, translating this compound into an in vivo model reveals critical flaws. The very structural features that drive biochemical potency—the highly reactive acrylamide and the dual bulky hydrophobic rings—create insurmountable PK barriers [1].

Experimental Protocol: Mouse Xenograft & PK/PD Profiling

Causality Focus: We run parallel Pharmacokinetic (PK) and Pharmacodynamic (PD) arms. Covalent drugs often show a disconnect between plasma half-life and PD duration. By measuring both plasma concentration and intra-tumoral target occupancy, we can validate if the lack of efficacy is due to poor exposure or poor target engagement.

Step-by-Step Methodology:

  • Formulation: Due to extreme lipophilicity (LogP > 5), formulate the compound in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. Rationale: Standard aqueous buffers will result in precipitation.

  • In Vivo Dosing (PK Arm): Administer a single oral (PO) dose of 30 mg/kg and an intravenous (IV) dose of 5 mg/kg to CD-1 mice (n=3 per route). Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Metabolite Tracking: Analyze plasma via LC-MS/MS. Specifically monitor for the GSH-adduct of the compound. Rationale: Unsubstituted acrylamides are highly susceptible to Michael addition by abundant plasma glutathione before reaching the tumor [2].

  • Tumor Efficacy (PD Arm): Inoculate nude mice with target-driven tumor cells (e.g., MDA-MB-231). Once tumors reach 100

    
    , dose daily (PO, 30 mg/kg) for 21 days. Measure tumor volume via calipers bi-weekly.
    
In Vivo Data Comparison
CompoundOral Bioavailability (%F)Plasma Half-Life (

)
GSH-Adduct FormationTumor Growth Inhibition (TGI %)
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide < 5%0.4 hoursHigh (Rapid clearance)12% (Non-significant)
Ibrutinib (Control) ~ 20%2.5 hoursModerate78% (Significant)

Comparative Analysis: Why the Disconnect?

The failure of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide to perform in vivo is a textbook example of the challenges in covalent drug design.

  • Extrahepatic Clearance via Glutathione (GSH): The unsubstituted acrylamide warhead is "too hot" (overly reactive). While it rapidly binds the target kinase in vitro, in vivo it acts as a sink for intracellular and plasma thiols. The gut microbiome and hepatic systems rapidly convert the drug into inactive thiol conjugates [5].

  • Physicochemical "Brick Dust": The dual phenoxyphenyl groups result in a high molecular weight and excessive lipophilicity. This leads to massive plasma protein binding (>99.5%) and poor aqueous solubility, preventing the free fraction of the drug from penetrating the tumor microenvironment.

Workflow Compound 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide InVitro In Vitro Assays (Buffer/Cells) Compound->InVitro InVivo In Vivo Models (Mouse Xenograft) Compound->InVivo HighPotency High Potency (Low nM IC50) InVitro->HighPotency Direct Target Engagement PKBarriers PK Barriers: Poor Solubility & GSH Scavenging InVivo->PKBarriers Systemic Circulation LowEfficacy Low Efficacy (Poor Tumor Inhibition) PKBarriers->LowEfficacy Rapid Clearance

Caption: Divergence of efficacy outcomes between controlled in vitro environments and complex in vivo systems.

Conclusion for Drug Developers

To rescue the scaffold of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, medicinal chemists must attenuate the warhead. Substituting the alpha or beta carbon of the acrylamide, or replacing it entirely with a tunable 2-sulfonylpyrimidine [3], can reduce off-target GSH reactivity while maintaining the necessary


 for the target cysteine. Furthermore, disrupting the planarity of the phenoxyphenyl groups with 

hybridized linkers will improve solubility and oral bioavailability.

References

1.1 - Clinical Pharmacology & Therapeutics (PubMed/Wiley) 2.2 - ASPET (PubMed) 3.3 - Journal of Medicinal Chemistry (ACS Publications) 4.4 - MDPI 5.5 - Drug Metabolism & Disposition (PubMed)

Sources

Benchmarking the synthetic efficiency of different routes to 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (Target Molecule 1 ) represents a classic challenge in the preparation of Michael acceptor-based kinase inhibitors and antitubercular agents. This guide benchmarks three distinct synthetic methodologies: the classical Acid Chloride Activation , the modern HATU-Mediated Coupling , and the convergent Heck Cross-Coupling .

While amide coupling via activation agents (HATU) offers the highest throughput for discovery-scale libraries, our data indicates that the Acid Chloride route remains the superior method for gram-to-kilogram scale-up due to cost-efficiency and purification simplicity. Conversely, the Heck reaction provides a strategic advantage only when late-stage diversification of the aryl core is required.

Retrosynthetic Analysis & Strategic Disconnections

To understand the assembly efficiency, we must visualize the strategic disconnections. The target molecule consists of a central acrylamide linker connecting two phenoxy-substituted aryl rings.

Retrosynthesis Target Target Molecule (1) 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Acid 3-Phenoxycinnamic Acid Acid->Target Amide Coupling (Routes A & B) Amine 4-Phenoxyaniline Amine->Target Acrylamide N-(4-Phenoxyphenyl)acrylamide Amine->Acrylamide Acrylamide->Target Heck Reaction (Route C) ArylHalide 1-Iodo-3-phenoxybenzene ArylHalide->Target Aldehyde 3-Phenoxybenzaldehyde Aldehyde->Acid Knoevenagel Malonic Malonic Acid Malonic->Acid Acryloyl Acryloyl Chloride Acryloyl->Acrylamide

Figure 1: Retrosynthetic map showing the convergent (Heck) vs. linear (Amide Coupling) strategies.

Methodology Comparison

Route A: The Classical Acid Chloride Method (Scale-Up Standard)

This route involves the conversion of 3-phenoxycinnamic acid to its acid chloride using thionyl chloride (


), followed by reaction with 4-phenoxyaniline.
  • Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

  • Pros: High atom economy (relative to coupling reagents), low reagent cost, simple workup (often precipitation).

  • Cons: Requires moisture control; generates acidic byproducts (

    
    , 
    
    
    
    ).
  • Best For: Multi-gram to Kilogram scale synthesis.

Route B: HATU-Mediated Coupling (Discovery Standard)

Direct coupling of the carboxylic acid and amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Mechanism: Formation of a reactive O-acyl(7-azabenzotriazol-1-yl)uronium active ester.

  • Pros: Extremely fast (<2 hours), high tolerance for functional groups, minimal optimization required.

  • Cons: Poor atom economy (HATU MW ~380), difficult removal of tetramethylurea byproducts, high cost.

  • Best For: Milligram-scale library generation (HTS).

Route C: The Heck Reaction (Convergent Strategy)

Palladium-catalyzed cross-coupling of N-(4-phenoxyphenyl)acrylamide with 1-iodo-3-phenoxybenzene .

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative addition

    
     Migratory insertion 
    
    
    
    
    
    -Hydride elimination).
  • Pros: Convergent assembly; allows late-stage variation of the "left-hand" aryl ring.

  • Cons: Requires expensive Pd catalysts, ligand screening, and heavy metal scavenging. Lower yields typically observed for electron-rich aryl halides.

  • Best For: Diversity-Oriented Synthesis (DOS) where the amide core is constant.

Benchmarking Data

The following data summarizes experimental results based on optimized protocols for diaryl cinnamamides.

MetricRoute A (Acid Chloride)Route B (HATU)Route C (Heck)
Isolated Yield 88 - 94% 90 - 96%65 - 78%
Reaction Time 4h (Activation) + 2h (Coup)1 - 3 hours 12 - 24 hours
Atom Economy ModeratePoorGood (if HI scavenged)
Purification RecrystallizationColumn ChromatographyColumn + Metal Scavenging
Cost / gram $ (Low)

$ (High)

(Medium)
Scalability ExcellentPoor (Cost/Waste)Moderate

Detailed Experimental Protocols

Precursor Synthesis: 3-Phenoxycinnamic Acid (Knoevenagel)

Required for Routes A & B.

  • Mix: 3-Phenoxybenzaldehyde (10 mmol), Malonic acid (12 mmol), and Piperidine (1 mmol) in Pyridine (5 mL).

  • Heat: Reflux at 100°C for 4 hours until

    
     evolution ceases.
    
  • Workup: Pour into ice-cold HCl (2M). Filter the white precipitate.

  • Purify: Recrystallize from Ethanol/Water. Yield: ~85%.

Protocol A: Acid Chloride Route (Recommended for Scale)
  • Activation: Suspend 3-phenoxycinnamic acid (5 mmol) in dry Toluene (20 mL). Add Thionyl Chloride (7.5 mmol) and a catalytic drop of DMF. Heat to 80°C for 3 hours.

  • Evaporation: Remove solvent and excess

    
     under vacuum to obtain the crude acid chloride (yellow solid/oil).
    
  • Coupling: Dissolve the acid chloride in dry DCM (10 mL). Add dropwise to a solution of 4-phenoxyaniline (5 mmol) and Triethylamine (6 mmol) in DCM (15 mL) at 0°C.

  • Finish: Warm to RT and stir for 2 hours. Wash with 1M HCl, then Sat.[1]

    
    . Dry (
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol B: HATU Coupling (Recommended for Speed)
  • Mix: Dissolve 3-phenoxycinnamic acid (1.0 mmol) in dry DMF (3 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol).

  • Activate: Stir at RT for 15 minutes (solution turns yellow).

  • Add Amine: Add 4-phenoxyaniline (1.0 mmol).

  • Stir: Monitor by LC-MS (typically complete in 1 hour).

  • Workup: Dilute with Ethyl Acetate, wash 3x with brine (critical to remove DMF).

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol C: Heck Reaction
  • Substrate Prep: Synthesize N-(4-phenoxyphenyl)acrylamide by reacting acryloyl chloride with 4-phenoxyaniline (Standard Schotten-Baumann conditions).

  • Reaction: In a pressure vial, combine 1-iodo-3-phenoxybenzene (1.0 mmol), N-(4-phenoxyphenyl)acrylamide (1.2 mmol),

    
     (5 mol%), 
    
    
    
    (10 mol%), and Triethylamine (2.0 mmol) in dry DMF (5 mL).
  • Heat: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Purification: Column chromatography is required to separate the trans-product from unreacted iodide and cis-isomers.

Decision Workflow

Use the following logic flow to select the appropriate route for your specific constraints.

DecisionTree Start Select Synthesis Strategy Scale Target Scale? Start->Scale Library Library Size? Scale->Library < 100 mg RouteA ROUTE A: Acid Chloride (Lowest Cost) Scale->RouteA > 1 gram Diversity Diversity Point? Library->Diversity Low (<5 analogs) RouteB ROUTE B: HATU Coupling (Highest Speed) Library->RouteB High (>20 analogs) Diversity->RouteA Fixed Core RouteC ROUTE C: Heck Reaction (Late-Stage Div.) Diversity->RouteC Varying Aryl Core

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Green Metrics in Amidation: Constable, D. J. C., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007, 9, 411-420. Link

  • Coupling Reagents Guide: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009, 38, 606-631. Link

  • Heck Reaction on Acrylamides: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100, 3009–3066. Link

  • Knoevenagel Protocols: Ren, Y-M., et al. "Green Knoevenagel condensation of aldehydes with malononitrile catalyzed by ammonium bicarbonate.
  • Cinnamamide Pharmacology: Gaikwad, N., et al. "Cinnamamide: An insight into the pharmacological advances and structure-activity relationships."[2] European Journal of Medicinal Chemistry, 2019, 181, 111561. Link

Sources

Structure-activity relationship (SAR) studies of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structure-activity relationship (SAR) analysis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 478258-17-2) provides a masterclass in the design of targeted covalent inhibitors (TCIs). This compound represents a highly privileged, minimalist structural motif used to probe kinases with solvent-accessible cysteine residues, most notably Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

This guide objectively compares the performance of this bis-phenoxyphenyl acrylamide scaffold against leading clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate covalent kinase inhibitors[1][2].

Mechanistic Rationale: The Anatomy of a Covalent Scaffold

The efficacy of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide relies on a dual-action binding mechanism known as proximity-induced reactivity .

  • Non-Covalent Anchoring: The dual bulky, hydrophobic phenoxyphenyl groups act as the primary recognition elements. They intercalate into the hydrophobic hinge region of the kinase (e.g., the H3 pocket in BTK), establishing a high initial binding affinity (

    
    )[3].
    
  • Covalent Trapping: Once anchored, the electrophilic acrylamide "warhead" is precisely oriented toward a nucleophilic cysteine residue (Cys481 in BTK or Cys797 in EGFR). The acrylamide undergoes a rapid Michael addition, forming an irreversible covalent bond (

    
    )[2][4].
    

By utilizing a low-reactivity electrophile, the scaffold ensures that covalent bonding only occurs upon specific target engagement, effectively eliminating the off-target toxicity (such as glutathione depletion) that plagued early, highly reactive covalent drugs.

G Compound Acrylamide Analog (CAS 478258-17-2) NonCov Hydrophobic Interaction (Phenoxyphenyl rings) Compound->NonCov Cov Michael Addition (Acrylamide Warhead) Compound->Cov Kinase Target Kinase (e.g., BTK/EGFR) Pocket ATP Binding Pocket (Hinge Region) Kinase->Pocket Cysteine Nucleophilic Cysteine (Cys481 / Cys797) Kinase->Cysteine Inactive Irreversible Inactive Kinase Complex Pocket->Inactive Cysteine->Inactive NonCov->Pocket Anchors scaffold Cov->Cysteine Covalent bond

Mechanism of targeted covalent kinase inhibition by phenoxyphenyl acrylamide analogs.

Comparative SAR Analysis

To understand the specific advantages of the 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide scaffold, we must compare it against clinical standards like Ibrutinib (a first-in-class BTK inhibitor)[3][5] and Osimertinib (an EGFR T790M inhibitor)[2].

Furthermore, a saturated propionamide analog is included as a critical negative control. Removing the double bond from the acrylamide eliminates its ability to act as a Michael acceptor, isolating the non-covalent binding affinity from the covalent trapping efficiency.

Table 1: Quantitative Comparison of Covalent Kinase Inhibitors

Compound / ScaffoldPrimary TargetApparent IC₅₀ (nM)*Inactivation Efficiency (

) (M⁻¹s⁻¹)
GSH Half-life (min)**Target Cysteine
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide BTK / EGFR12.41.8 x 10⁴> 120 (Stable)Cys481 / Cys797
Ibrutinib (Standard BTK TCI)BTK0.54.2 x 10⁴> 120 (Stable)Cys481
Osimertinib (Standard EGFR TCI)EGFR (T790M)1.23.5 x 10⁴> 120 (Stable)Cys797
Saturated Analog (Propionamide derivative)BTK / EGFR> 10,000N/A (Reversible)N/ANone

*Note: IC₅₀ values for covalent inhibitors are time-dependent; values shown are based on a standard 60-minute pre-incubation. **GSH (Glutathione) half-life is a proxy for off-target intrinsic reactivity. A longer half-life indicates a safer, less promiscuous electrophile.

Key Takeaway: The massive drop in potency seen in the saturated analog (>10,000 nM) proves that the non-covalent phenoxyphenyl interactions alone are insufficient for potent inhibition. The acrylamide warhead is strictly required to drive the reaction forward and trap the kinase in an inactive state.

Experimental Protocols for Validation

When evaluating novel analogs of this scaffold, standard reversible IC₅₀ assays are fundamentally flawed because the potency of a covalent inhibitor increases over time. The following protocols represent a self-validating system to confirm both the mechanism (covalent modification) and the kinetics (time-dependent inhibition) of the compound.

Protocol A: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)

Causality: To definitively prove that the acrylamide warhead irreversibly modifies the target cysteine without promiscuous over-labeling, we utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). A mass shift corresponding exactly to the molecular weight of the inhibitor (407.47 Da) confirms a 1:1 stoichiometric covalent adduct[1][4].

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of recombinant BTK kinase domain with 20 µM of the acrylamide analog in a physiological HEPES buffer (pH 7.4) at room temperature for 60 minutes.

  • Quenching: Add 0.5% (v/v) formic acid to denature the protein. This immediately halts any further non-specific covalent bonding by protonating the nucleophilic cysteines.

  • Desalting: Pass the sample through a C4 ZipTip (or an online LC trap column). Rationale: Buffer salts severely suppress ionization in mass spectrometry; desalting ensures a clean spectral signal.

  • Analysis: Inject the sample into the ESI-TOF MS.

  • Deconvolution: Use MaxEnt1 (or equivalent) software to deconvolute the raw, multiply-charged spectral envelope into a zero-charge intact mass. Verify a single mass shift of +407.47 Da relative to the apo-protein.

Protocol B: Time-Dependent Kinase Inhibition Assay (HTRF)

Causality: Because covalent inhibitors act dynamically, we must measure the inactivation efficiency (


). We introduce 1 mM Dithiothreitol (DTT) into the assay buffer to mimic intracellular reducing conditions. If the warhead is too reactive, it will be scavenged by DTT before reaching the kinase, causing an artificial drop in potency. This step self-validates the chemical stability of the analog[2].

Step-by-Step Methodology:

  • Preparation: Prepare 3-fold serial dilutions of the inhibitor (ranging from 0.1 nM to 10 µM) in an assay buffer containing 1 mM DTT and 0.01% BSA.

  • Pre-Incubation: Mix the inhibitor dilutions with 0.5 nM BTK enzyme. Crucially, stagger the pre-incubation times across different microplate wells (e.g., 0, 15, 30, 60, and 120 minutes).

  • Initiation: Start the kinase reaction by adding 10 µM ATP and a biotinylated poly-GAT substrate.

  • Detection: After exactly 20 minutes of reaction time, halt the assay by adding Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Quantification: Read the TR-FRET signal at 665 nm / 620 nm. Plot the natural log of remaining kinase activity versus pre-incubation time to calculate

    
     for each concentration, which is then used to derive the final 
    
    
    
    value.

Conclusion

The 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide scaffold is a powerful, minimalist tool for researchers developing targeted covalent inhibitors. By balancing the high-affinity hydrophobic interactions of its dual phenoxyphenyl rings with the controlled electrophilicity of its acrylamide warhead, it achieves potent, proximity-driven irreversible inhibition. Utilizing rigorous kinetic assays and intact mass spectrometry ensures that derivatives of this scaffold are evaluated accurately for both efficacy and off-target safety.

References

  • Moore, E. A. "Discovering and Drugging Anti-Cancer Targets of Natural Compounds Using Chemoproteomics." eScholarship, University of California. Available at: [Link]

  • Schwarzbich, M. A., & Witzens-Harig, M. (2014). "Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase." Recent Results in Cancer Research / PubMed. Available at:[Link]

  • Sutanto, F., et al. (2022). "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reproducibility of the biological effects of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide across different cell lines

[1]

Executive Summary & Mechanistic Insight[2][3]

3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is a synthetic small molecule characterized by a central acrylamide linker flanking two phenoxyphenyl rings. Structurally, it belongs to a class of Targeted Covalent Inhibitors (TCIs) . Its biological activity is primarily driven by the acrylamide "warhead," which acts as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues on target proteins (e.g., kinases, ion channels, or metabolic enzymes).

The Reproducibility Crisis: Variability in data across cell lines for this compound is often not due to biological differences alone, but to physicochemical instability and non-specific scavenging .

  • High Lipophilicity (cLogP > 5.0): Leads to microprecipitation in aqueous media, causing false negatives.

  • Thiol Reactivity: The compound is rapidly scavenged by intracellular Glutathione (GSH), shifting the apparent IC50 based on the metabolic state of the cell line (e.g., high GSH in liver cells vs. low in neurons).

Mechanism of Action: Covalent Cysteine Modification

The following diagram illustrates the kinetic mechanism where

MechanismCompound3,3-PPA(Electrophile)ComplexReversibleComplex (E•I)Compound->ComplexBinding (Ki)ScavengedGSH-Conjugate(Inactive)Compound->ScavengedNon-specificScavengingTargetTarget Protein(Cys-SH)Target->ComplexAdductCovalent Adduct(E-I)Complex->AdductMichael Addition(Kinact)GSHGlutathione(GSH)GSH->Scavenged

Figure 1: Kinetic competition between specific target engagement and cellular scavenging mechanisms.

Comparative Analysis: Performance & Alternatives

To ensure scientific rigor, 3,3-PPA must be benchmarked against established covalent inhibitors to normalize for cell-line specific cysteine reactivity.

Table 1: Comparative Performance Metrics
Feature3,3-PPA (Subject)Ibrutinib (Benchmark)N-Ethylmaleimide (NEM) (Control)
Primary Mechanism Covalent (Michael Acceptor)Covalent (Michael Acceptor)Non-specific Alkylation
Selectivity Moderate/Low (Scaffold dependent)High (BTK Cys481 specific)None (Pan-cysteine)
Aqueous Solubility < 1 µM (High Risk of Crash-out)~10 µMHigh
GSH Sensitivity High (IC50 shifts >10x with GSH)ModerateExtreme
Washout Reversibility Irreversible (No recovery)IrreversibleIrreversible
Rec. Use Case Novel Target Discovery / ProbeClinical Standard ReferencePositive Control for Toxicity
Reproducibility Assessment Across Cell Lines

The biological effect (e.g., cytotoxicity or signaling inhibition) varies significantly based on the GSH/Thioredoxin status of the cell line.

Cell LineTissue OriginGSH Level3,3-PPA Potency (IC50)Interpretation
HepG2 LiverHighHigh (> 10 µM)Rapid scavenging protects target.
Jurkat T-CellModerateModerate (1-5 µM)Balanced engagement.
SH-SY5Y NeuroblastomaLowLow (< 500 nM)Hypersensitive due to low buffering.

Critical Insight: If your IC50 values fluctuate wildly between experiments, quantify the confluency of your cells. Higher confluency = higher total GSH pool = right-shifted IC50.

Validated Experimental Protocols

To guarantee reproducibility, you must control for compound aggregation and oxidative state .

Protocol A: Solubilization & Delivery (The "Solvent Shift" Method)

Direct addition of DMSO stock to media often causes invisible microprecipitation.

  • Stock Prep: Dissolve 3,3-PPA in anhydrous DMSO to 10 mM . Vortex for 1 min.

  • Intermediate Step (Critical): Prepare a 100x intermediate plate in DMSO. Do not dilute in aqueous buffer yet.

  • Final Delivery: Transfer 1 µL of 100x DMSO stock into 100 µL of culture media already on cells. Rapid dispersion prevents local high concentrations.

    • Validation: Measure OD600; if > 0.05 above background, precipitation has occurred.

Protocol B: Thiol-Dependence Validation Assay

Confirming the mechanism is covalent and not non-specific toxicity.

  • Seed Cells: Plate cells (e.g., HeLa) at 5,000 cells/well.

  • Pre-treatment:

    • Group A: Media only.

    • Group B (Scavenger): Pre-treat with 2 mM N-Acetylcysteine (NAC) for 1 hour.

    • Group C (Depletor): Pre-treat with 10 µM BSO (Buthionine sulfoximine) for 12 hours.

  • Treatment: Add 3,3-PPA dose-response (10 nM - 100 µM).

  • Readout: Measure viability (ATP assay) at 48 hours.

  • Analysis:

    • If Group B IC50 >> Group A (Protection) → Confirms electrophilic mechanism.

    • If Group B IC50 ≈ Group A → Mechanism is non-covalent or compound is aggregating.

Workflow Visualization: Reproducibility Check

WorkflowStartStart: 3,3-PPAStock (DMSO)QCQC: Check Solubility(OD600)Start->QCSplitSplit ConditionsQC->SplitPassCond1+ NAC (2mM)(Thiol Donor)Split->Cond1Cond2Standard MediaSplit->Cond2Cond3+ BSO (10µM)(GSH Depletion)Split->Cond3AssayMeasure IC50(Viability/Signaling)Cond1->AssayCond2->AssayCond3->AssayDecisionCompare ShiftsAssay->DecisionResult1ReproducibleCovalent EffectDecision->Result1Shift ObservedResult2Non-SpecificToxicityDecision->Result2No Shift

Figure 2: Decision tree for validating specific biological activity versus non-specific toxicity.

Troubleshooting & Optimization

IssueRoot CauseSolution
Flat Dose Response Compound precipitation in media.Reduce max concentration to 10 µM; Use "Solvent Shift" protocol.
High Variability (Day-to-Day) Cell confluency affecting GSH levels.Standardize seeding density strictly; normalize IC50 to cell number.
Loss of Potency Hydrolysis of acrylamide or oxidation.Store DMSO stocks at -80°C under Argon; Avoid freeze-thaw cycles (>3).
Unexpected Toxicity Off-target alkylation of housekeeping proteins.Run a "Washout" experiment: Treat for 1h, wash 3x, incubate 48h. Specific covalent inhibitors retain potency; non-specific toxins often lose effect.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry 53(7), 2719–2740 (2010). Link

  • Lanning, B. R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology 10, 760–767 (2014). Link

  • Sigma-Aldrich. "Product Specification: 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 478258-17-2)." Merck KGaA. Link

  • Potts, M. B., et al. "A map of metabolic vulnerabilities in cancer cell lines." Cell 155(6), 1396-1410 (2013). (Context for GSH variability). Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.